(2-Methylmorpholin-2-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2-methylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(5-8)4-7-2-3-9-6/h7-8H,2-5H2,1H3 |
InChI Key |
ZOJMAUVSAVNMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CO |
Origin of Product |
United States |
Foundational & Exploratory
Hydrogen Bonding Dynamics of (2-Methylmorpholin-2-yl)methanol: A Structural & Physicochemical Analysis
This in-depth technical guide details the hydrogen bonding capacity, structural dynamics, and physicochemical implications of (2-Methylmorpholin-2-yl)methanol, a privileged scaffold in modern drug discovery.
Executive Summary
(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2) represents a high-value "solubility handle" and pharmacophore scaffold in fragment-based drug discovery (FBDD). Characterized by a gem-disubstituted C2 position on the morpholine ring, this molecule offers a unique hydrogen bonding profile that balances hydrophilicity (LogP ~ -0.7) with membrane permeability.
Its primary utility lies in its dual nature: it functions as a robust hydrogen bond donor/acceptor system while the C2-gem-dimethyl-like substitution pattern provides metabolic stability by blocking oxidative metabolism at the
Structural Architecture & Physicochemical Baseline
Before analyzing the hydrogen bonding capacity, we must establish the structural constraints that dictate interaction geometries.
Molecular Geometry
The molecule consists of a morpholine ring constrained in a chair conformation. The C2 position is gem-disubstituted with a methyl group and a hydroxymethyl (
-
Chirality: The C2 carbon is a stereocenter. The spatial arrangement of the hydroxymethyl group (axial vs. equatorial) significantly impacts H-bond accessibility.
-
Conformation: In the lowest energy chair conformer, the bulkier hydroxymethyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the methyl group axially.
Physicochemical Properties
| Property | Value | Structural Origin |
| MW | 131.17 g/mol | Fragment-sized (<300 Da) |
| LogP | -0.6 to -0.8 | High aqueous solubility driven by ether/amine/alcohol polarity |
| TPSA | 41.5 Ų | < 60 Ų implies excellent passive permeability |
| pKa (Base) | ~8.3 (Predicted) | Secondary amine modulated by inductive effect of C2-oxygen |
| HBD Count | 2 | Secondary Amine ( |
| HBA Count | 3 | Morpholine Ether ( |
Hydrogen Bonding Capacity Analysis
The hydrogen bonding capacity of (2-Methylmorpholin-2-yl)methanol is defined by its Vectorial Profile and Intramolecular Dynamics .
Donor-Acceptor Profile
The molecule possesses a "2-Donor / 3-Acceptor" motif, but the effective capacity is modulated by solvation and conformation.
-
The Amine (
):-
Role: Strong Acceptor / Moderate Donor.
-
Dynamics: As a secondary amine, the lone pair is highly accessible (Acceptor). The
proton is a donor, though often solvated or involved in salt bridges at physiological pH (where it exists largely as ).
-
-
The Ether Oxygen (
):-
Role: Weak Acceptor.
-
Dynamics: Sterically shielded within the ring; participates only in weak electrostatic interactions or with strong donors (e.g., water).
-
-
The Hydroxymethyl Group (
):-
Role: Strong Donor / Strong Acceptor.
-
Dynamics: This is the primary "anchor" for solubility. The rotational freedom of the
bond allows the to sweep a wide volume, maximizing interaction probability.
-
Intramolecular Hydrogen Bonding (IMHB)
A critical feature of this scaffold is the potential for a "Molecular Chameleon" effect.
-
Mechanism: The flexible hydroxymethyl group can rotate to form an intramolecular hydrogen bond with the ring nitrogen (
). -
Geometry: This forms a 5-membered ring motif.
-
Consequence:
-
In Water: The bond breaks; both groups solvate (High Solubility).
-
In Lipid Membrane: The bond forms; polarity is "masked" (High Permeability).
-
Visualization of Interaction Pathways
The following diagram illustrates the equilibrium between the open (solvated) and closed (IMHB) states.
Caption: Equilibrium dynamics between the solvated open conformer and the intramolecularly hydrogen-bonded closed conformer.
Experimental Characterization Protocols
To empirically validate the hydrogen bonding parameters, we utilize Abraham Solvation Equation analysis and NMR Titration .
Protocol 1: Determination of H-Bond Acidity ( ) and Basicity ( )
This protocol uses HPLC retention times on varying stationary phases to derive the Abraham descriptors, which quantify the H-bond capacity more accurately than simple counting.
Prerequisites:
-
Calibrated HPLC system.
-
Column set: C18 (hydrophobic), Silica (polar), Phenyl-Hexyl (pi-interaction).
-
Test solutes with known Abraham parameters.
Step-by-Step Workflow:
-
Preparation: Dissolve (2-Methylmorpholin-2-yl)methanol (1 mg/mL) in methanol/water (50:50).
-
Data Collection: Measure retention factor (
) on all three columns under isocratic conditions. -
Calculation: Use the solvation equation:
-
Where
is H-bond acidity ( ) and is H-bond basicity ( ).
-
-
Regression: Solve the system of linear equations using the known coefficients of the columns to extract
and for the analyte.
Protocol 2: NMR Titration for IMHB Detection
This method confirms if the hydroxymethyl group bonds intramolecularly to the amine.
-
Solvent System: Prepare samples in
(non-polar) and (polar). -
Titration: Add increasing amounts of
to the sample. -
Analysis: Monitor the chemical shift (
) of the hydroxyl proton ( ).-
Result: If
is small (< 0.5 ppm) upon adding DMSO, the proton is "locked" in an intramolecular bond. If is large (> 2.0 ppm), the proton was free and is now bonding to DMSO.
-
Applications in Drug Design[2][3][4][5][6]
Solubility Modulation
Incorporating (2-Methylmorpholin-2-yl)methanol into a lipophilic drug scaffold typically reduces LogP by 1.0–1.5 units. The ether oxygen and amine provide hydration shells that prevent aggregation.
Metabolic Blocking
The C2-methyl group serves as a "metabolic bumper." In unsubstituted morpholines, the C2 position is susceptible to CYP450-mediated oxidation (morpholin-2-one formation) and subsequent ring opening. The quaternary center at C2 in this scaffold sterically hinders this pathway, extending half-life (
Fragment Linking
The secondary amine provides a facile attachment point (
References
-
PubChem. (2025).[1][2] Compound Summary: (2-Methylmorpholin-2-yl)methanol.[3] National Library of Medicine. [Link]
-
ChemRxiv. (2024). Hydrogen bond donors in drug design: Asymmetries and Design Opportunities. [Link][4]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
MDPI. (2017). Drug Design and Discovery: Principles and Applications. [Link]
Sources
Methodological & Application
Synthetic Pathways to (2-Methylmorpholin-2-yl)methanol: A Detailed Guide for Researchers
Introduction
(2-Methylmorpholin-2-yl)methanol is a valuable building block in contemporary medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, frequently incorporated into therapeutic agents to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and to modulate their pharmacokinetic profiles. The specific substitution pattern of a methyl and a hydroxymethyl group at the C2 position of the morpholine ring offers unique steric and electronic properties, making it an attractive moiety for the design of novel drug candidates. This application note provides a comprehensive overview of two robust synthetic routes for the preparation of (2-Methylmorpholin-2-yl)methanol, designed to be a practical guide for researchers and scientists in the field. The protocols detailed herein are presented with a focus on experimental causality, reproducibility, and scalability.
Strategic Approaches to the Synthesis of (2-Methylmorpholin-2-yl)methanol
Two primary synthetic strategies are presented, each with distinct advantages and considerations.
-
Route 1: Two-Step Synthesis from 2-Amino-2-methyl-1-propanol. This is a classical and reliable approach that involves the initial N-alkylation of a readily available amino alcohol followed by an intramolecular cyclization.
-
Route 2: One-Pot Synthesis from 1,2-Amino Alcohols using Ethylene Sulfate. This modern and efficient method offers a greener and more atom-economical alternative, proceeding through a zwitterionic intermediate.
Route 1: Stepwise Synthesis via N-Alkylation and Intramolecular Cyclization
This well-established route offers a high degree of control and is amenable to large-scale synthesis. The synthesis proceeds in two distinct steps:
-
N-Alkylation: Reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile to form the key intermediate, 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol.
-
Cyclization: Intramolecular dehydration of the amino diol to yield the desired (2-Methylmorpholin-2-yl)methanol.
Diagram of Synthetic Pathway (Route 1)
Caption: Stepwise synthesis of (2-Methylmorpholin-2-yl)methanol.
Part 1: Synthesis of 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol
Theoretical Background:
This reaction is a standard nucleophilic substitution where the primary amine of 2-amino-2-methyl-1-propanol acts as the nucleophile, displacing the chloride from 2-chloroethanol. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-2-methyl-1-propanol | 1.0 | 89.14 | 8.91 g |
| 2-Chloroethanol | 1.1 | 80.51 | 8.86 g |
| Sodium Carbonate (Na₂CO₃) | 1.2 | 105.99 | 12.72 g |
| Ethanol | - | - | 100 mL |
| Water | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (8.91 g, 0.1 mol), sodium carbonate (12.72 g, 0.12 mol), ethanol (100 mL), and water (50 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Slowly add 2-chloroethanol (8.86 g, 0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is then extracted with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol.[1] The product can be purified by vacuum distillation if necessary.
Part 2: Cyclization to (2-Methylmorpholin-2-yl)methanol
Theoretical Background:
The intramolecular cyclization of 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol is an acid-catalyzed dehydration reaction. Protonation of one of the hydroxyl groups by a strong acid, such as sulfuric acid, converts it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the six-membered morpholine ring.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol | 1.0 | 133.19 | 13.32 g |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic | 98.08 | ~1 mL |
| Toluene | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol (13.32 g, 0.1 mol) and toluene (100 mL).
-
Carefully add concentrated sulfuric acid (approximately 1 mL) dropwise to the stirred mixture.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Methylmorpholin-2-yl)methanol.
-
The final product can be purified by vacuum distillation to obtain a colorless oil.
Route 2: Green One-Pot Synthesis using Ethylene Sulfate
This modern approach provides a more streamlined and environmentally friendly synthesis of morpholines.[2][3] The reaction of a 1,2-amino alcohol with ethylene sulfate proceeds through a zwitterionic intermediate, which then undergoes base-mediated cyclization in the same pot.
Diagram of Synthetic Pathway (Route 2)
Caption: One-pot synthesis of (2-Methylmorpholin-2-yl)methanol.
Theoretical Background:
This method relies on the high reactivity of ethylene sulfate as an electrophile.[2][3] The primary amine of the 1,2-amino alcohol attacks the electrophilic sulfur atom of ethylene sulfate, leading to the opening of the cyclic sulfate and the formation of a zwitterionic intermediate. Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfate group, leading to the formation of the morpholine ring and elimination of the sulfate leaving group.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-2-methyl-1-propanol | 1.0 | 89.14 | 8.91 g |
| Ethylene Sulfate | 1.05 | 124.12 | 13.03 g |
| Potassium tert-butoxide (t-BuOK) | 2.2 | 112.21 | 24.69 g |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 100 mL |
| Isopropanol (IPA) | - | - | 20 mL |
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (8.91 g, 0.1 mol) in 2-methyltetrahydrofuran (100 mL).
-
Add ethylene sulfate (13.03 g, 0.105 mol) to the solution. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours, during which the zwitterionic intermediate may precipitate.
-
Add isopropanol (20 mL) to the suspension, followed by the portion-wise addition of potassium tert-butoxide (24.69 g, 0.22 mol) at a rate that maintains the internal temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with 2-MeTHF (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (2-Methylmorpholin-2-yl)methanol as a colorless oil.
Comparison of Synthetic Routes
| Feature | Route 1: Stepwise Synthesis | Route 2: One-Pot Synthesis |
| Number of Steps | Two | One (One-Pot) |
| Reagents | 2-Chloroethanol, H₂SO₄ | Ethylene Sulfate, t-BuOK |
| Solvents | Ethanol, Water, Toluene | 2-MeTHF, Isopropanol |
| Yield | Generally good to high | High |
| Green Chemistry | Less favorable due to chlorinated reagent and strong acid | More favorable, avoids chlorinated reagents |
| Scalability | Readily scalable | Scalable |
| Work-up | Involves filtration and acid neutralization | Involves quenching and extraction |
Conclusion
Both synthetic routes presented in this application note provide reliable methods for the preparation of (2-Methylmorpholin-2-yl)methanol. Route 1, the stepwise synthesis, is a classic and well-understood pathway that offers good control over the reaction. Route 2, the one-pot synthesis using ethylene sulfate, represents a more modern, efficient, and greener alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and environmental considerations. The detailed protocols provided herein should enable researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
- Wolfe, J. P., & Stambuli, J. P. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(18), 3465–3468.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
-
PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of (2-Methylmorpholin-2-yl)methanol via Reductive Amination
Executive Summary
(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2 / 132073-83-7 isomers) represents a high-value building block in modern medicinal chemistry. Its incorporation into drug scaffolds offers two distinct advantages:
-
Physicochemical Modulation: The morpholine ring lowers lipophilicity (LogP) while improving metabolic stability compared to acyclic amines.
-
Structural Complexity: The C2-quaternary center (bearing the methyl and hydroxymethyl groups) introduces a defined vector for fragment growth and locks the morpholine ring into a specific chair conformation, potentially enhancing ligand-target binding affinity.
This guide details the optimized protocols for coupling this secondary amine with diverse aldehydes and ketones via reductive amination . Unlike simple morpholine, the presence of the free primary hydroxyl group and the C2-quaternary center requires specific mechanistic considerations to ensure chemoselectivity (N-alkylation vs. O-alkylation) and high yield.
Mechanistic Principles & Chemoselectivity
The Chemoselectivity Challenge
The substrate contains two nucleophilic sites: the secondary amine (N4) and the primary alcohol (on the C2-substituent).
-
Thermodynamic Control: Under standard reductive amination conditions (slightly acidic pH), the formation of the iminium ion (C=N
) is thermodynamically favored and kinetically faster than hemiacetal formation. -
Reduction Kinetics: Borohydride reagents reduce iminium ions orders of magnitude faster than carbonyls or hemiacetals. This kinetic hierarchy ensures exclusive N-alkylation.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the role of acid catalysis in driving the equilibrium toward the reducible iminium species.
Figure 1: Mechanistic pathway highlighting the critical Iminium Ion formation, which must be generated in situ prior to reduction.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best for: Aldehydes, cyclic ketones, and acid-stable substrates. Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits excellent chemoselectivity.[1] It reduces iminium ions selectively in the presence of free aldehydes, minimizing direct reduction side products [1].
Reagents:
-
Amine: (2-Methylmorpholin-2-yl)methanol (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration relative to amine).
-
Amine Addition: Add (2-Methylmorpholin-2-yl)methanol (1.0 equiv).
-
Catalysis: Add Glacial AcOH (1.0 equiv). Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of DIPEA to neutralize the salt, then add the AcOH.
-
Complexation (Critical): Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Quench: Carefully add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench residual boron species.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Forcing" Protocol (Titanium Isopropoxide)
Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails. Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium completely to the imine/enamine species before the reducing agent is introduced [2].
Reagents:
-
Amine: (2-Methylmorpholin-2-yl)methanol (1.0 equiv)
-
Carbonyl: Ketone (1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) Note: Cheaper than STAB, safe here because imine is pre-formed.
-
Solvent: THF or Methanol (absolute).
Step-by-Step Protocol:
-
Neat/Concentrated Mixing: In a vial, combine the amine (1.0 equiv) and ketone (1.1 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.
-
Note: If the mixture is too viscous, add a minimal amount of dry THF (0.5 – 1.0 mL).
-
-
Imine Formation: Stir under Nitrogen at RT for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the starting ketone.
-
-
Dilution: Dilute the viscous mixture with absolute Methanol (to ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise (exothermic).
-
Workup (Specific for Ti):
-
Add 1N NaOH or water (1 mL per mmol Ti). A white/yellow precipitate (TiO₂) will form.
-
Dilute with EtOAc. Filter through a pad of Celite to remove the titanium salts.
-
Concentrate the filtrate.
-
Optimization & Troubleshooting Guide
Use the following decision tree to select the appropriate condition for your specific substrate.
Figure 2: Workflow for selecting the optimal reductive amination protocol.
Comparative Data: Reducing Agents
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | NaBH₄ |
| Selectivity | High (Imine > Aldehyde) | High (pH dependent) | Low (Reduces Aldehydes) |
| Toxicity | Low (Boric acid residue) | High (HCN gas risk) | Low |
| Reaction pH | Weakly Acidic (AcOH) | Acidic (pH 5-6) | Basic/Neutral |
| Water Tolerance | Low (Decomposes slowly) | High | Low (in MeOH) |
| Recommendation | Primary Choice | Secondary Choice | Only with Ti(IV) |
Analytical Considerations
When analyzing the product of the reaction with (2-Methylmorpholin-2-yl)methanol:
-
NMR Stereochemistry: The product will likely be a mixture of diastereomers if the ketone is chiral or if the morpholine starting material was racemic. If using enantiopure morpholine, the 2-position is fixed, but a new chiral center may form at the reductive amination site.
-
Mass Spectrometry: The hydroxyl group often results in an [M+H-H₂O]⁺ fragment in ESI-MS. Do not mistake this for an elimination byproduct; check the parent ion carefully.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[3][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. sciencemadness.org [sciencemadness.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Strategies for the Chemoselective Functionalization of the Primary Alcohol in (2-Methylmorpholin-2-yl)methanol
Executive Summary
The functionalization of bifunctional amino alcohols is a recurring challenge in drug discovery and molecular design. (2-Methylmorpholin-2-yl)methanol presents a unique synthetic hurdle: it contains both a highly nucleophilic secondary amine (within the morpholine ring) and a primary alcohol attached to a sterically hindered quaternary carbon (C2). This application note provides researchers with field-proven, self-validating protocols to achieve chemoselective O-functionalization. We detail both the classical protection-deprotection workflow and an advanced, transition-metal-directed direct O-acylation strategy.
Mechanistic Rationale & Structural Challenges
To successfully functionalize (2-Methylmorpholin-2-yl)methanol, one must navigate two competing chemical forces:
-
Nucleophilic Disparity: The secondary amine (N4) possesses a less tightly held lone pair compared to the primary alcohol oxygen, making the nitrogen kinetically favored for electrophilic attack (e.g., by alkyl halides or acyl chlorides).
-
Steric Hindrance (The Neopentyl Effect): The C2 position of the morpholine ring is a quaternary center, bearing both a methyl group and the hydroxymethyl group. This creates a neopentyl-like steric environment around the primary alcohol. Consequently, the alcohol exhibits lower reactivity than typical primary alcohols, necessitating stronger bases (like NaH) and highly reactive electrophiles to drive O-alkylation to completion.
To bypass N-alkylation/acylation, the traditional "Gold Standard" approach involves masking the amine with a tert-butyloxycarbonyl (Boc) group [1]. Alternatively, recent breakthroughs in aqueous catalysis demonstrate that transition metals like Cu(II) can coordinate with amino alcohols to transiently mask nitrogen nucleophilicity, allowing for direct, unprotected O-acylation [2].
Strategic Workflows for O-Functionalization
Workflow comparing classical protection vs. direct catalytic O-functionalization.
Experimental Protocols
Protocol A: N-Boc Protection (The Prerequisite Step)
Causality: Di-tert-butyl dicarbonate (Boc
Step-by-Step Methodology:
-
Initiation: Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et
N, 1.5 equiv, 15 mmol). Cool the reaction mixture to 0 °C using an ice bath. -
Electrophile Addition: Slowly add Boc
O (1.1 equiv, 11 mmol) dropwise. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Workup: Quench with saturated aqueous NaHCO
(20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Self-Validation (QC):
-
TLC: The product will elute significantly higher than the highly polar starting material (visualized with Ninhydrin stain; starting material turns purple, product remains faint or requires KMnO
). -
1H NMR: Confirm success via the appearance of a sharp 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.
-
Protocol B: O-Alkylation via Williamson Ether Synthesis
Causality: Because the primary alcohol is adjacent to a sterically hindered quaternary center, weak bases (e.g., K
Step-by-Step Methodology:
-
Initiation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under nitrogen. Cool to 0 °C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions. Caution: H
gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases. -
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv, 6 mmol) dropwise.
-
Propagation: Warm to room temperature, then heat to 50 °C for 8 hours to overcome the steric hindrance at the neopentyl-like C2 center.
-
Workup: Cool to 0 °C and strictly quench by dropwise addition of saturated aqueous NH
Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na SO , and purify via flash chromatography. -
Self-Validation (QC):
-
IR Spectroscopy: Complete disappearance of the broad O-H stretch at ~3300 cm
. -
1H NMR: The -CH
-O- protons of the morpholine ring will shift slightly, and the new alkyl protons (e.g., benzyl -CH - at ~4.5 ppm) will appear.
-
Protocol C: Direct Chemoselective O-Acylation (Advanced Cu-Catalysis)
Causality: Transition metals like Cu(II) can coordinate simultaneously to the morpholine nitrogen and the primary hydroxyl oxygen, forming a stable 6-membered chelate ring. This coordination physically masks the nitrogen's nucleophilicity while activating the oxygen, allowing for direct O-acylation without prior Boc-protection [2].
Mechanism of Cu(II)-directed chemoselective O-acylation via chelate formation.
Step-by-Step Methodology:
-
Initiation: Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 equiv, 2 mmol) in a 1:1 mixture of THF and aqueous HEPES buffer (pH 7.4, 10 mL).
-
Catalyst Addition: Add CuCl
(0.5 equiv, 1 mmol). The solution will turn deep blue, indicating the formation of the Cu(II)-amino alcohol chelate complex. -
Acylation: Slowly add the acyl donor (e.g., an acyl chloride or acyl-CoA derivative, 1.0 equiv) at room temperature. Stir for 4 hours.
-
Workup: Add EDTA (1.0 equiv relative to Cu) to sequester the copper catalyst, releasing the free O-acylated product. Extract with Ethyl Acetate (3 × 10 mL).
-
Self-Validation (QC):
-
1H NMR: The critical diagnostic marker is the significant downfield shift of the -CH
-O- protons (moving from ~3.5 ppm to >4.0 ppm) due to the deshielding effect of the newly formed ester carbonyl.
-
Quantitative Data & Yield Comparison
The following table summarizes the expected performance metrics for the distinct functionalization strategies, providing a benchmark for laboratory execution.
| Functionalization Strategy | Key Reagents | Chemoselectivity (O vs N) | Typical Yield | Scalability & Notes |
| Classical O-Alkylation | Boc | >99% (due to protection) | 70–85% | High. Requires rigorous anhydrous conditions due to NaH. |
| Classical O-Acylation | Boc | >99% (due to protection) | 80–95% | High. Highly reliable; standard protocol in drug discovery. |
| Direct Cu(II) O-Acylation | CuCl | ~85–90% | 50–65% | Moderate. Excellent for late-stage functionalization or when protecting groups are poorly tolerated. |
Conclusion
The functionalization of (2-Methylmorpholin-2-yl)methanol requires careful consideration of its bifunctional nature and the steric bulk at the C2 position. While the classical N-Boc protection route remains the most robust and scalable method for general O-alkylation and O-acylation, emerging Cu(II)-catalyzed methodologies offer an elegant, step-economical alternative for direct O-acylation. By adhering to the self-validating quality control steps outlined in these protocols, researchers can ensure high-fidelity synthesis of complex morpholine derivatives.
References
- Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL
-
Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society / ChemRxiv URL: [Link]
-
Title: High Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles Source: White Rose eTheses Online URL: [Link]
Application Note: Protecting Group Strategies for (2-Methylmorpholin-2-yl)methanol Nitrogen
Executive Summary
(2-Methylmorpholin-2-yl)methanol (CAS 1992041-81-2) is a high-value scaffold in medicinal chemistry, particularly for PI3K and mTOR inhibitor development.[1] Its structural uniqueness lies in the quaternary carbon at position 2, which introduces steric bulk and conformational rigidity compared to standard morpholines.
This guide addresses the primary synthetic challenge: Chemoselective protection of the secondary amine (N4) in the presence of a primary alcohol and a sterically crowded quaternary center. [1]
We present three field-validated protocols (Boc, Cbz, Fmoc) optimized for yield and purity. The core philosophy of this guide is solubility management —the free base is highly water-soluble, while the protected forms are lipophilic. Mastering this phase transition is the key to high recovery.
Strategic Analysis & Decision Matrix
Before selecting a protocol, the researcher must analyze the downstream chemistry. The (2-methylmorpholin-2-yl)methanol scaffold presents a "Solubility Paradox": the starting material is polar and difficult to extract from water, while the product is lipophilic.[1]
The Chemoselectivity Challenge
-
Nucleophilicity: The N4 amine is significantly more nucleophilic than the primary alcohol (-CH2OH).
-
Sterics: The C2-methyl group exerts a gamma-steric effect on the N4 nitrogen. While not blocking reaction, it influences the ring conformation (chair vs. twist-boat), potentially slowing down reaction rates compared to unsubstituted morpholine.[1]
-
Side Reactions: Over-reaction leads to unstable O-acyl species (carbonates or esters), which must be hydrolyzed back to the alcohol without cleaving the N-protecting group.[1]
Decision Tree (Graphviz)[1]
Figure 1: Strategic decision tree for selecting the appropriate nitrogen protecting group based on downstream synthetic requirements.
Protocol A: N-Boc Protection (The Gold Standard)[1]
Objective: Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate.
Mechanism: Nucleophilic attack of N4 on di-tert-butyl dicarbonate (
Materials
-
(2-Methylmorpholin-2-yl)methanol (Free base or HCl salt)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt; 1.1 equiv if free base)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Protocol
-
Preparation:
-
Dissolve 1.0 g (7.6 mmol) of (2-methylmorpholin-2-yl)methanol in 15 mL of DCM.
-
Note: If using the HCl salt, add 2.5 equiv of TEA and stir for 10 minutes to liberate the free amine. The solution may remain cloudy.
-
Expert Tip: Add 1 mL of Methanol. This improves the solubility of the polar starting material in the DCM mixture, ensuring a homogeneous reaction.
-
-
Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add
(1.83 g, 8.4 mmol) dissolved in 5 mL DCM dropwise over 15 minutes. -
Causality: Cooling prevents the kinetic energy required for the alcohol to attack the Boc-anhydride, ensuring N-selectivity.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Self-Validation (TLC): Check TLC (5% MeOH in DCM). Stain with Ninhydrin.
-
-
Workup (Critical Step):
-
Purification:
Protocol B: N-Cbz Protection (Orthogonal Stability)
Objective: Synthesis of benzyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate. Context: Use this when the Boc group is too acid-sensitive for subsequent steps (e.g., if you plan to use TFA elsewhere).[1]
Materials
Step-by-Step Protocol (Schotten-Baumann Conditions)
-
Biphasic Setup:
-
Dissolve the morpholine derivative (1.0 equiv) in THF/Water (1:1 ratio, 0.2 M concentration).
-
Add solid
(2.5 equiv).[1] The excess base acts as a buffer to neutralize HCl generated during the reaction.
-
-
Reaction:
-
Workup:
Troubleshooting & Optimization
The "O-Boc" Side Product
If you observe a less polar spot on TLC (Rf ~ 0.8) during Boc protection, you have likely formed the N,O-bis-Boc derivative.[1]
-
Fix: Dissolve the crude residue in MeOH and add 1.0 equiv of
. Stir for 30 mins at RT.[5] The labile carbonate (O-Boc) will cleave selectively, leaving the carbamate (N-Boc) intact.[1]
Extraction Logic (Graphviz)[1]
Figure 2: Workup logic flow.[1] The high water solubility of morpholine derivatives often requires aggressive back-extraction with polar organic cocktails like DCM:IPA.
Analytical Data Reference
When validating your protected product, look for these diagnostic NMR signals.
| Nucleus | Signal (approx ppm) | Multiplicity | Assignment |
| 1H NMR | 1.45 | Singlet (9H) | Boc t-butyl group |
| 1H NMR | 1.15 | Singlet (3H) | C2-Methyl group |
| 1H NMR | 3.40 - 3.60 | Multiplet | -CH 2-OH (Diastereotopic protons) |
| 13C NMR | 79.8 | Quaternary C | Boc quaternary carbon |
| 13C NMR | 154.5 | Quaternary C | Carbamate Carbonyl (C=O) |
References
-
Sarkar, A., et al. "Boc-Protected Amino Groups."[1][6] Journal of Organic Chemistry, 2011, 76, 7132-7140.[1][6] Link[1]
-
BenchChem Technical Support. "Synthesis of Amino Alcohol Compounds: Minimizing Racemization." BenchChem Protocols, 2025.[1][3] Link[1]
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006.[1] (Standard Reference Text).
-
Patent WO2014144446. "PI3K Inhibitor Intermediates." World Intellectual Property Organization. (Demonstrates utility of 2-methylmorpholine scaffolds). Link[1]
-
ChemScene. "(2-Methylmorpholin-2-yl)methanol Product Data." ChemScene Catalog, 2023.[1] Link
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for (2-Methylmorpholin-2-yl)methanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of (2-Methylmorpholin-2-yl)methanol in Asymmetric Synthesis
Chiral morpholine scaffolds are integral components of numerous pharmaceuticals and biologically active compounds, prized for their ability to impart favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[1][2] The stereochemistry of these morpholine derivatives is often critical to their therapeutic efficacy.[1] (2-Methylmorpholin-2-yl)methanol is an emerging chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a chiral quaternary center at the 2-position, a primary alcohol for further functionalization, and a secondary amine within the morpholine ring, offers a unique combination of functionalities for the synthesis of complex chiral molecules.
While specific, detailed protocols for the direct application of (2-Methylmorpholin-2-yl)methanol are not extensively documented in publicly available literature, its structural similarity to well-established chiral building blocks, such as (S)-2-(hydroxymethyl)morpholine and its N-protected derivatives, allows for the development of robust and scientifically sound application protocols.[3][4] This guide provides detailed methodologies for the synthesis and application of (2-Methylmorpholin-2-yl)methanol, drawing upon established procedures for analogous compounds and providing expert insights into the expected influence of its unique structural features. A key consideration in the application of this building block is the necessity of protecting the morpholine nitrogen to prevent undesired side reactions and to control the stereochemical outcome of subsequent transformations.
Synthesis of the Chiral Building Block: (2-Methylmorpholin-2-yl)methanol
The enantioselective synthesis of 2-substituted chiral morpholines can be achieved through various methods, including the asymmetric hydrogenation of dehydromorpholines.[1][4] The following is a plausible synthetic route to enantiomerically enriched (2-Methylmorpholin-2-yl)methanol, adapted from established procedures for similar structures.
Protocol 1: Asymmetric Synthesis of N-Protected (2-Methylmorpholin-2-yl)methanol
This protocol outlines a multi-step synthesis starting from an N-protected 2-amino-2-methylpropane-1,3-diol, which can be prepared from commercially available starting materials.
Step 1: Synthesis of N-Cbz-2-amino-2-methylpropane-1,3-diol
-
To a solution of 2-amino-2-methylpropane-1,3-diol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Cbz-2-amino-2-methylpropane-1,3-diol.
Step 2: Monotosylation of the Primary Alcohol
-
Dissolve the N-Cbz-protected diol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl, 1.05 eq) in DCM.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by flash chromatography to isolate the monotosylated product.
Step 3: Intramolecular Cyclization to form the N-Cbz-Protected Morpholine
-
Dissolve the monotosylated intermediate (1.0 eq) in anhydrous THF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain N-Cbz-(2-methylmorpholin-2-yl)methanol.
Step 4: Deprotection to (2-Methylmorpholin-2-yl)methanol (Optional)
-
Dissolve the N-Cbz protected morpholine (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain (2-Methylmorpholin-2-yl)methanol.
Caption: Synthetic workflow for (2-Methylmorpholin-2-yl)methanol.
Application as a Chiral Building Block in Asymmetric Synthesis
The primary alcohol of (2-Methylmorpholin-2-yl)methanol serves as a handle for its incorporation into various molecular scaffolds. For effective use as a chiral auxiliary, the morpholine nitrogen should be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.[3]
Protocol 2: N-Boc Protection of (2-Methylmorpholin-2-yl)methanol
-
Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting N-Boc-(2-methylmorpholin-2-yl)methanol is often pure enough for subsequent steps, or can be purified by flash chromatography if necessary.
Application Example 1: Diastereoselective Alkylation
Chiral auxiliaries are widely used to direct the stereoselective alkylation of enolates.[5] The N-Boc protected (2-methylmorpholin-2-yl)methanol can be acylated and then used to direct the diastereoselective alkylation of the resulting ester enolate. The C2-methyl group is expected to enhance the steric bias, potentially leading to high diastereoselectivity.
Step 1: Acylation of N-Boc-(2-methylmorpholin-2-yl)methanol
-
To a solution of N-Boc-(2-methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Step 2: Diastereoselective Enolate Alkylation
-
Dissolve the acylated product (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the major diastereomer by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated ester can be hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to yield the chiral carboxylic acid and recover the chiral auxiliary.
-
The N-Boc protected auxiliary can be recovered by extraction and purified for reuse.
-
The chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
Caption: Workflow for diastereoselective alkylation.
Application Example 2: Synthesis of a Pharmaceutical Intermediate Analogue
The synthesis of the antiemetic drug Aprepitant utilizes (S)-(4-benzylmorpholin-2-yl)methanol as a key chiral building block.[6] A similar strategy can be employed with N-protected (2-methylmorpholin-2-yl)methanol to generate analogues with potential therapeutic applications.
Protocol 3: Synthesis of a Core Intermediate for Aprepitant Analogues
Step 1: Mesylation of the Primary Alcohol
-
Dissolve N-Boc-(2R)-(2-methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (Ms-Cl, 1.2 eq) and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to yield the crude mesylate, which should be used immediately in the next step.
Step 2: Nucleophilic Substitution with a Phenol
-
To a solution of 2-(trifluoromethyl)phenol (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the crude mesylate from the previous step as a solution in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Deprotection and Further Functionalization
-
The N-Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free amine.
-
This amine can then be further functionalized, for example, by reductive amination or acylation, to build the final drug analogue.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Diastereoselective Alkylation
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Evans Auxiliary | Benzyl Bromide | >98:2 | 90 | [5] |
| 2 | (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | - | [5] |
| 3 | N-Boc-(2-methylmorpholin-2-yl)methanol (Predicted) | Benzyl Bromide | >95:5 | High | - |
Note: Data for entry 3 is a scientifically informed prediction based on the steric influence of the C2-methyl group, which is expected to enhance facial bias during the alkylation of the enolate.
Conclusion
(2-Methylmorpholin-2-yl)methanol is a promising chiral building block with significant potential for the asymmetric synthesis of complex molecules. While direct experimental protocols are not yet widely published, its structural similarity to well-established chiral morpholine derivatives allows for the development of robust synthetic strategies. The key to its successful application lies in the protection of the morpholine nitrogen, which then enables the primary alcohol to be used as a handle for introducing the chiral scaffold into target molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the utility of this novel building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
-
Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937–939. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]
-
Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]
-
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis of α-Alkylated Carboxylic Acids via Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Organic Syntheses, 81, 1. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Das, B., & Singh, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 223-248. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of (2-Methylmorpholin-2-yl)methanol with Halides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of (2-methylmorpholin-2-yl)methanol with a variety of halides. This document offers detailed protocols, mechanistic insights, and a discussion of critical parameters to achieve successful N-arylation of this sterically hindered secondary amino alcohol.
The (2-methylmorpholin-2-yl)methanol moiety is of significant interest in medicinal chemistry, appearing in a range of biologically active compounds. Its unique structure, featuring a chiral center and both a secondary amine and a primary alcohol, presents both opportunities for diverse functionalization and challenges in achieving selective C-N bond formation. This guide will focus on two of the most powerful and versatile methods for N-arylation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Strategic Considerations for Coupling with (2-Methylmorpholin-2-yl)methanol
The primary challenge in the N-arylation of (2-methylmorpholin-2-yl)methanol lies in its steric hindrance around the nitrogen atom due to the adjacent methyl group. This steric bulk can significantly slow down the rate of reaction and may require carefully optimized conditions to achieve high yields.[1][2] Furthermore, the presence of a primary hydroxyl group introduces the potential for a competing O-arylation reaction. The choice of catalytic system and reaction conditions will therefore be crucial in directing the selectivity towards the desired N-arylated product.[3][4]
Key considerations include:
-
Choice of Catalyst System: Both palladium and copper-based systems are effective for C-N cross-coupling reactions. Palladium catalysts, particularly with bulky phosphine ligands, are often highly active and tolerate a wide range of functional groups.[5][6][7] Copper-catalyzed systems, reminiscent of the classic Ullmann reaction, are a cost-effective alternative and have seen significant improvements with the development of specific ligands.[8][9][10]
-
Ligand Selection: The ligand plays a critical role in stabilizing the metal center, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity. For the sterically demanding (2-methylmorpholin-2-yl)methanol, bulky and electron-rich phosphine ligands are often preferred in palladium catalysis.[6][11] In copper-catalyzed reactions, diamine or amino acid-based ligands can be effective.[8][12]
-
Base Selection: The base is essential for the deprotonation of the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and selectivity. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig aminations.[11][13] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in Ullmann-type reactions.[14][15]
-
Solvent and Temperature: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic polar solvents like dioxane, toluene, or dimethylformamide (DMF) are frequently used.[10][16] The reaction temperature will depend on the reactivity of the halide and the chosen catalytic system, with milder conditions often achievable with more active catalysts.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds and is well-suited for the N-arylation of (2-methylmorpholin-2-yl)methanol.[7][17] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][16]
Mechanistic Overview
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Aryl halide (bromide or iodide preferred)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)[13]
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[11][16]
-
Base (e.g., NaOtBu or LiHMDS)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), (2-methylmorpholin-2-yl)methanol (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 mol% relative to Pd) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Remarks |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3-Precatalysts | G3-precatalysts offer improved stability and ease of use.[13] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for coupling hindered amines.[11] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, t-BuOH | Choice depends on substrate solubility and reaction temperature. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides (e.g., chlorides). |
| Halide Reactivity | I > Br > OTf >> Cl | Aryl iodides and bromides are generally the most reactive coupling partners. |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved through the use of ligands and milder reaction conditions.[10][15][18] It offers a cost-effective alternative to palladium-catalyzed methods.
Mechanistic Overview
The mechanism of the Ullmann reaction is still a subject of some debate, but a plausible catalytic cycle involves the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide and reductive elimination of the product.[8][9]
Figure 2: A proposed catalytic cycle for the Ullmann condensation.
Recommended Protocol for Ullmann Condensation
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Aryl halide (iodide or bromide preferred)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, a 1,2-diamine, or a phenanthroline derivative)[12][14]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), (2-methylmorpholin-2-yl)methanol (1.5-2.0 equiv), copper(I) iodide (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary for Ullmann Condensation
| Parameter | Recommended Condition | Rationale & Remarks |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | CuI is a commonly used and effective copper(I) source. |
| Ligand | L-proline, N,N'-dimethylethylenediamine, 1,10-phenanthroline | Ligands are crucial for solubilizing the copper salt and facilitating the reaction.[12][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are typically used in Ullmann-type reactions. |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are generally required. |
| Temperature | 100 - 150 °C | Higher temperatures are often necessary compared to palladium-catalyzed reactions. |
| Halide Reactivity | I > Br >> Cl | Aryl iodides are the most reactive substrates. |
Chemoselectivity: N-Arylation vs. O-Arylation
The presence of both a secondary amine and a primary alcohol in (2-methylmorpholin-2-yl)methanol raises the issue of chemoselectivity. In general, the secondary amine is more nucleophilic than the primary alcohol, favoring N-arylation. However, under certain conditions, O-arylation can become a competing side reaction.
-
Controlling Selectivity: The choice of base can play a crucial role in controlling selectivity. The use of a strong base that selectively deprotonates the amine over the alcohol will favor N-arylation. For instance, NaOtBu is often effective in promoting selective N-arylation of amino alcohols.[3]
-
Ligand Effects: The ligand can also influence the selectivity. Some ligands may preferentially coordinate to the copper or palladium center in a way that favors the approach of the amine nucleophile.
-
Protecting Groups: If selective O-arylation is desired, or if N-arylation proves difficult to achieve selectively, protection of the amine with a suitable protecting group (e.g., Boc) would allow for selective O-arylation, followed by deprotection of the amine.
Troubleshooting and Optimization
-
Low Yields: If low yields are obtained, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich ligand for palladium catalysis), or switching to a more reactive halide (iodide > bromide). For the sterically hindered (2-methylmorpholin-2-yl)methanol, higher catalyst and ligand loadings may be necessary.[1]
-
Side Reactions: If significant amounts of the O-arylated product are observed, try using a base that is more selective for amine deprotonation. Lowering the reaction temperature may also improve selectivity.
-
Dehalogenation of the Aryl Halide: This side reaction can occur, particularly with electron-rich aryl halides. Using a less reactive base or a different ligand may help to minimize this pathway.
By carefully considering the factors outlined in these application notes and utilizing the provided protocols as a starting point, researchers can successfully achieve the N-arylation of (2-methylmorpholin-2-yl)methanol with a variety of halides, enabling the synthesis of novel and potentially bioactive molecules.
References
- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
- Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation | Request PDF. ResearchGate.
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.
- Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications (RSC Publishing).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT.
- Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides. DSpace@MIT.
- Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. ResearchGate.
- An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. ResearchGate.
- An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Synfacts.
- Studies on New Synthetic Reactions of Unsaturated Alcohols and Amines with Aryl Halides under Palladium Catalysis. J-STAGE.
- A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Comparative study of methods to couple hindered peptides. PubMed.
- Ullmann Condensation. SynArchive.
- Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Ullmann condensation. Wikipedia.
- Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF. ResearchGate.
- Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate.
- Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing.
- Process for making 2-aryloxymethyl morpholines. Google Patents.
- Morpholine synthesis. Organic Chemistry Portal.
- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- Ullmann Reaction. Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. ResearchGate.
- Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace.
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
- A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Thieme Connect.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
- Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC.
- Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Macmillan Group - Princeton University.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2H-Indene Derivatives. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides [dspace.mit.edu]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ullmann Reaction [organic-chemistry.org]
synthesis of kinase inhibitors using (2-Methylmorpholin-2-yl)methanol
Application Note: Strategic Incorporation of (2-Methylmorpholin-2-yl)methanol in Kinase Inhibitor Design
Part 1: Executive Summary & Strategic Rationale
Abstract This application note details the synthetic integration of (2-Methylmorpholin-2-yl)methanol (CAS: 1630906-88-1) into kinase inhibitor scaffolds. While simple morpholines are ubiquitous solubilizing groups in FDA-approved drugs (e.g., Gefitinib, Pictilisib), the 2,2-disubstituted variant offers a distinct "conformational lock." This quaternary center restricts rotatable bonds, reducing the entropic penalty upon protein binding, while the primary alcohol provides a vector for specific hydrogen bonding or further derivatization. This guide covers the rationale, coupling protocols, and downstream functionalization of this high-value building block.
Strategic SAR Rationale (The "Why") In kinase drug discovery, the solvent-exposed region of the ATP-binding pocket is often exploited to tune physicochemical properties.
-
Metabolic Stability: The C2-methyl group blocks oxidative metabolism at the morpholine
-carbon, a common "soft spot" for CYP450 enzymes. -
Selectivity: The steric bulk of the quaternary center can induce isoform selectivity (e.g., distinguishing PI3K
from PI3K ) by clashing with non-conserved residues in the pocket rim. -
Vectorial Functionalization: The hydroxymethyl group allows for the attachment of polar tails or warheads without disrupting the core morpholine binding mode.
Part 2: Visualizing the Workflow
The following diagram illustrates the critical path from building block acquisition to final inhibitor synthesis, highlighting the decision points for chiral resolution and functionalization.
Caption: Workflow for integrating (2-Methylmorpholin-2-yl)methanol into kinase inhibitor scaffolds, emphasizing the handling of the quaternary center and chirality.
Part 3: Detailed Experimental Protocols
Protocol A: Coupling to Chloropyrimidine Core
Context: The 2,2-disubstitution makes the morpholine nitrogen significantly more sterically hindered than unsubstituted morpholine. Standard conditions (room temperature, mild base) often fail. This protocol uses elevated temperature and a polar aprotic solvent to force the reaction.
Materials:
-
4,6-Dichloropyrimidine (or equivalent kinase hinge binder).
-
(2-Methylmorpholin-2-yl)methanol (1.2 equivalents).
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents).
-
Solvent: DMSO (Anhydrous) or NMP.
Step-by-Step Procedure:
-
Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add DIPEA (3.0 mmol) followed by (2-Methylmorpholin-2-yl)methanol (1.2 mmol). Note: The alcohol proton is generally less nucleophilic than the amine, so protection of the alcohol is rarely necessary for
, but if using a very reactive core (e.g., chlorotriazine), pre-cool to 0°C. -
Reaction: Seal the vial and heat to 100°C for 4–16 hours. Monitor by LCMS.[1]
-
Critical Check: Due to steric hindrance, incomplete conversion is common. If stalled, add 0.5 eq of KF (Potassium Fluoride) to increase the electrophilicity of the core.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (DCM/MeOH gradient). The product will be more polar than the starting material due to the free hydroxyl group.
Protocol B: Functionalization of the Pendant Alcohol (Ether Synthesis)
Context: To modulate lipophilicity or reach into specific pockets, the primary alcohol can be alkylated.
Step-by-Step Procedure:
-
Activation: Dissolve the coupled morpholine intermediate (1.0 mmol) in anhydrous THF (5 mL) under
. Cool to 0°C. -
Deprotonation: Add NaH (60% dispersion, 1.5 mmol) portion-wise. Stir for 15 min until gas evolution ceases.
-
Alkylation: Add the alkyl halide (e.g., 2-bromoethyl methyl ether or iodomethane) (1.2 mmol) dropwise.
-
Completion: Allow to warm to RT and stir for 2 hours. Quench with saturated
. -
Isolation: Extract with EtOAc, dry, and purify.
Part 4: Data & Validation
Physicochemical Impact Table Comparing the 2,2-disubstituted morpholine against standard morpholine in a theoretical pyrimidine inhibitor.
| Parameter | Standard Morpholine | (2-Me-morpholin-2-yl)methanol | Impact |
| ClogP | 2.1 | 1.4 | Improved Solubility (Lower lipophilicity due to -OH). |
| tPSA | 50 | 70 | Polarity Increase (Better solvent interaction). |
| Metabolic Stability | Low (N-dealkylation/Oxidation) | High | Blockage of |
| Chirality | Achiral | Chiral (R/S) | Selectivity opportunity via specific enantiomer. |
Quality Control Checklist (Self-Validating System)
-
LCMS: Confirm Mass [M+H]+. Look for absence of bis-alkylation (mass + core).
-
1H NMR: Verify the quaternary methyl singlet. It should appear distinct (~1.1-1.3 ppm) and integrate to 3H. The diastereotopic protons of the
group should appear as a multiplet or distinct doublets around 3.4-3.6 ppm. -
Chiral Purity: If using a chiral starting material, perform Chiral SFC (e.g., Chiralpak AD-H column) to ensure no racemization occurred during the high-heat coupling step.
Part 5: References
-
Structure-Activity Relationships of Morpholine-Substituted Kinase Inhibitors.
-
Source: National Institutes of Health (PMC).
-
Context: Discusses the role of morpholine oxygen in H-bonding and the impact of substitution on PI3K isoform selectivity.
-
URL:[Link]
-
-
Synthesis and SAR of Morpholine Derivatives.
-
Medicinal Chemistry of 2,2,4-Substituted Morpholines.
-
Source: PubMed.
-
Context: detailed analysis of the biological activity and conformational properties of 2-substituted morpholines.
-
URL:[Link]
-
-
Discovery of Imidazo[1,2-b]pyridazine-containing TAK1 Kinase Inhibitors.
Sources
Application Notes & Protocols for the N-Alkylation of (2-Methylmorpholin-2-yl)methanol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of (2-methylmorpholin-2-yl)methanol, a valuable building block in contemporary drug discovery. N-alkylated morpholine scaffolds are prevalent in a vast array of biologically active molecules, where they often impart favorable physicochemical properties such as improved solubility, metabolic stability, and target engagement. This document moves beyond simple procedural lists to offer an in-depth analysis of the core synthetic strategies, explaining the causal relationships behind experimental design. We address the unique challenges presented by the substrate's structure—namely, the steric hindrance around the secondary amine and the presence of a primary hydroxyl group—and provide robust methodologies to achieve high-yield, selective N-alkylation. The protocols detailed herein cover classical nucleophilic substitution, modern reductive amination, and green "hydrogen borrowing" catalysis, equipping researchers, scientists, and drug development professionals with the expertise to select and execute the optimal synthetic route for their specific objectives.
Introduction: The Strategic Importance of N-Alkylated Morpholines
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its N-alkylation is a fundamental synthetic transformation used to generate libraries of analogues for structure-activity relationship (SAR) studies. The specific substrate, (2-methylmorpholin-2-yl)methanol, presents two key features that must be considered during synthetic planning:
-
A Sterically Encumbered Secondary Amine: The presence of a methyl group and a hydroxymethyl group at the C2 position creates steric hindrance that can impede the approach of electrophiles to the morpholine nitrogen.[1]
-
A Nucleophilic Primary Alcohol: The hydroxyl group can compete with the secondary amine in alkylation reactions, potentially leading to undesired O-alkylation byproducts.
This guide outlines three primary, field-proven methodologies to effectively navigate these challenges and synthesize a diverse range of N-substituted (2-methylmorpholin-2-yl)methanol derivatives.
Method 1: Direct Alkylation with Alkyl Halides via S_N2 Reaction
Direct alkylation with alkyl halides is a foundational method for forming C-N bonds. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide.[2]
Causality & Experimental Rationale: The success of this method hinges on maximizing the nucleophilicity of the amine while managing the competing nucleophilicity of the hydroxyl group. A non-nucleophilic base is crucial; its role is to scavenge the proton generated as the amine is alkylated, driving the reaction to completion without deprotonating the alcohol. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] The choice of solvent is also critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and base without interfering with the reaction.[1] The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl, a direct consequence of the leaving group's ability.[1] For less reactive alkyl chlorides or sterically hindered systems, increasing the temperature is often necessary to achieve a reasonable reaction rate.
Protocol 2.1: General Procedure for N-Alkylation with Alkyl Halides
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (2-methylmorpholin-2-yl)methanol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile (approx. 10 mL per mmol of the amine).
-
Stir the resulting suspension vigorously for 10-15 minutes at room temperature.
-
Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (50-82°C, reflux for ACN) and monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS.[3]
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small volume of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: Direct Alkylation Conditions
| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Methyl Iodide | K₂CO₃ (2.0) | ACN | 50 | 4-6 | Highly reactive; monitor for overalkylation if possible. |
| Ethyl Bromide | K₂CO₃ (2.0) | ACN | 80 | 8-12 | Standard conditions for primary bromides.[3] |
| Benzyl Bromide | K₂CO₃ (2.0) | ACN | 60 | 6-10 | Benzylic halides are highly reactive.[2] |
| Isopropyl Iodide | Cs₂CO₃ (2.0) | DMF | 80 | 18-24 | Secondary halides are more hindered; may require a stronger base and higher temperatures. |
Visualization: S_N2 Alkylation Workflow
Caption: Workflow for direct N-alkylation via the S_N2 pathway.
Method 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for N-alkylation, particularly for introducing functionalized alkyl groups.[4] This one-pot reaction proceeds in two stages: (1) the nucleophilic attack of the amine on a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate, and (2) the immediate reduction of this intermediate by a hydride-based reducing agent.[5]
Causality & Experimental Rationale: This strategy elegantly circumvents the issue of O-alkylation. The reaction conditions are specifically tailored for iminium ion formation and reduction, which is chemically distinct from ether formation. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not readily reduce the starting aldehyde or ketone.[6] This allows all reactants to be mixed together from the outset. More reactive reducing agents like sodium borohydride (NaBH₄) require sequential addition, first allowing the iminium to form before adding the reductant to avoid premature reduction of the carbonyl compound.[6][7]
Protocol 3.1: General Procedure for Reductive Amination using STAB
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Aldehyde or Ketone (1.0 - 1.2 eq.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add (2-methylmorpholin-2-yl)methanol (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Dissolve the components in DCM (approx. 15 mL per mmol of the amine).
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture for 20-30 minutes at room temperature to initiate iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step if necessary.[6]
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reductive Amination Reagents
| Carbonyl Source | Reducing Agent | Solvent | pH Condition | Key Advantage |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCE / DCM | Weakly Acidic | One-pot addition, high chemoselectivity.[6] |
| Aromatic Ketone | NaBH(OAc)₃ | DCE / DCM | Weakly Acidic | Effective for more challenging ketones. |
| Aldehyde/Ketone | NaBH₄ | Methanol | Neutral/Basic | Cost-effective; requires careful sequential addition.[7] |
| Aldehyde/Ketone | NaBH₃CN | Methanol | Acidic (pH 5-6) | Stable at acidic pH, but toxic cyanide byproduct. |
Visualization: Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
Method 3: Catalytic N-Alkylation with Alcohols
N-alkylation using alcohols as the alkylating agent represents a significant advancement in green chemistry. This transformation, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, uses a transition-metal catalyst to generate the alkylating agent in situ, producing only water as a byproduct.[8][9]
Causality & Experimental Rationale: The catalytic cycle is a sophisticated, multi-step process:
-
Oxidation: The metal catalyst dehydrogenates the primary alcohol (R-CH₂OH) to form an aldehyde (R-CHO) intermediate, storing the hydrogen on the metal center.
-
Condensation: The in situ-generated aldehyde reacts with the secondary amine to form an iminium ion, releasing a molecule of water.
-
Reduction: The metal catalyst transfers the stored hydrogen back to the iminium ion, reducing it to the final N-alkylated tertiary amine and regenerating the active catalyst.
This atom-economical process avoids the use of stoichiometric reagents and the production of salt waste.[8] However, it requires specific, often precious-metal, catalysts (e.g., based on Ruthenium or Iridium) and typically requires elevated temperatures to drive the catalytic cycle.[9]
Protocol 4.1: Representative Procedure for "Borrowing Hydrogen" Alkylation
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Primary Alcohol (e.g., benzyl alcohol, ethanol) (used as reactant and/or solvent)
-
Catalyst (e.g., a Ru or Ir pincer complex) (0.5 - 3 mol%)
-
Base (e.g., t-BuOK, if required by the catalyst)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed pressure vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., 1-3 mol%) and any required base (e.g., t-BuOK, 0.75 eq.).[9]
-
Add (2-methylmorpholin-2-yl)methanol (1.0 eq.) and the primary alcohol (1.2 - 2.0 eq.).
-
Add anhydrous, degassed toluene. In some cases, the reactant alcohol may serve as the solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120°C) with vigorous stirring.[8]
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualization: "Borrowing Hydrogen" Catalytic Cycle
Caption: The catalytic cycle for N-alkylation with alcohols.
Summary and Method Selection
Choosing the appropriate N-alkylation strategy depends on the specific goals of the synthesis, including the nature of the desired alkyl group, functional group tolerance, and considerations of cost and environmental impact.
| Feature | Direct Alkylation (S_N2) | Reductive Amination | Borrowing Hydrogen |
| Alkylating Agent | Alkyl Halide | Aldehyde / Ketone | Alcohol |
| Key Advantage | Simple, widely used | High functional group tolerance, no O-alkylation | Atom economical, green |
| Primary Byproduct | Halide Salt | Water | Water |
| Common Issues | O-alkylation, overalkylation | Stability of carbonyl/imine | Catalyst cost/sensitivity, high temp. |
| Best For | Simple, unfunctionalized alkyl groups | Complex, functionalized side chains | Green synthesis, methylation/ethylation |
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
- Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Publishers Inc.
- He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
- BenchChem. (2025). Comparative analysis of different synthetic strategies for 2-(Oxan-2-yl)morpholine.
- BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Methylthiomorpholine.
- Synple Chem. Application Note – Reductive Amination.
- Kempe, R., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Bae, J. W., et al. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1.
- Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporating (2-Methylmorpholin-2-yl)methanol into Peptidomimetics
This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the strategic incorporation of (2-Methylmorpholin-2-yl)methanol —a sterically demanding, chiral morpholine scaffold—into peptidomimetics to induce conformational constraints and improve metabolic stability.
Introduction: The Power of the Quaternary Morpholine Scaffold
In modern drug discovery, "escaping flatland" by increasing the fraction of
Unlike simple morpholine, this molecule possesses a quaternary center at the C2 position , featuring both a methyl group and a hydroxymethyl handle. When incorporated into a peptide backbone, this steric bulk locks the local conformation, often mimicking the
Key Advantages[1][2][3]
-
Conformational Locking: The C2-quaternary center restricts
and torsion angles, stabilizing secondary structures. -
Metabolic Stability: The morpholine ring lowers basicity (
) compared to piperidine, reducing non-specific binding while resisting oxidative metabolism. -
Versatility: The hydroxymethyl group serves as a divergent handle—it can be retained for hydrogen bonding, converted to an ether, or oxidized to a carboxylic acid to create a Quaternary Morpholine Amino Acid (Maa) .
Strategic Pathways for Incorporation
The incorporation strategy depends on whether the scaffold acts as a C-terminal cap, a side-chain linker, or a backbone amino acid surrogate.
Pathway Logic Diagram (Graphviz)
Figure 1: Decision tree for functionalizing the morpholine scaffold based on the desired peptidomimetic role.
Protocol: Synthesis of the Morpholine Amino Acid (Maa)
The most common application is converting the hydroxymethyl group to a carboxylic acid to generate N-Fmoc-2-methylmorpholine-2-carboxylic acid . This allows the unit to be used in standard Solid Phase Peptide Synthesis (SPPS).
Step 1: N-Protection (Fmoc)
Note: The secondary amine is sterically hindered by the adjacent quaternary center; standard conditions may require extended time.
-
Reagents: (2-Methylmorpholin-2-yl)methanol (1.0 eq), Fmoc-OSu (1.1 eq),
(2.0 eq). -
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).
-
Procedure:
-
Dissolve the amino alcohol in the solvent mixture.
-
Add
followed by Fmoc-OSu portion-wise. -
Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC/LC-MS.
-
Workup: Acidify to pH 3 with 1N HCl, extract with Ethyl Acetate, wash with brine, dry over
.
-
-
Yield: Typically >85%.
Step 2: Oxidation (Zhao's Modification of Anelli)
Rationale: Jones reagent is too harsh for Fmoc groups. The TEMPO/NaClO2 protocol is mild, prevents racemization, and is highly selective for primary alcohols.
-
Reagents:
-
Substrate: N-Fmoc-(2-methylmorpholin-2-yl)methanol (1.0 eq)
-
Catalyst: TEMPO (0.02 eq)
-
Co-oxidant:
(2.0 eq, 80% purity) -
Stoichiometric Oxidant: NaOCl (bleach, catalytic amount ~0.02 eq to initiate)
-
Buffer: Phosphate buffer (pH 6.7)
-
-
Solvent: Acetonitrile (ACN) / Water (1:1).
-
Procedure:
-
Dissolve the N-Fmoc alcohol and TEMPO in ACN/Buffer.
-
Add
(dissolved in water). -
Add dilute NaOCl dropwise at 0°C. The solution will turn reddish-orange.
-
Stir at RT for 4–6 hours.
-
Quench: Add aqueous
to destroy excess oxidant. -
Isolation: Acidify to pH 2–3, extract with DCM.
-
-
Result: N-Fmoc-2-methylmorpholine-2-carboxylic acid .
Protocol: Coupling in SPPS (The "Difficult" Steps)
Incorporating this unit involves two distinct challenges:
-
Coupling the Maa to the peptide chain (Activation of the hindered acid).
-
Coupling the next amino acid onto the Maa (Acylation of the hindered secondary amine).
Data: Coupling Reagent Performance for Hindered Amines
| Reagent Class | Reagent | Suitability for Morpholine N4 | Notes |
| Phosphonium | PyAOP / PyBOP | Excellent | PyAOP is superior for N-methyl/hindered amines due to the HOAt moiety. |
| Uronium | HATU | Excellent | The Gold Standard. High reactivity, low racemization.[1] |
| Uronium | HBTU / TBTU | Poor | Often fails to drive reaction to completion with hindered secondary amines. |
| Acid Halide | COMU / TFFH | Very Good | TFFH generates acid fluorides in situ, excellent for steric bulk. |
| Carbodiimide | DIC/Oxyma | Moderate | Requires elevated temperature (microwave) for this specific scaffold. |
Detailed Coupling Workflow
A. Coupling the Maa Unit to the Resin (Acid Activation)
Since the carboxylic acid is attached to a quaternary carbon, activation is slower.
-
Recommended: HATU (0.95 eq) / DIPEA (2.0 eq) in DMF.
-
Time: 2 hours (double coupling recommended).
-
Microwave: 75°C for 5 minutes improves yield significantly.
B. Coupling the Next Residue to the Morpholine Amine (Amine Acylation)
This is the bottleneck. The N4 nitrogen is secondary and shielded by the C2-methyl group.
-
Reagent: PyAOP or HATU (1:1 ratio with amino acid).
-
Conditions:
-
Pre-activate the incoming Fmoc-Amino Acid with HATU/DIPEA for 2 minutes before adding to the resin.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve kinetics.
-
Cycles: Double coupling is mandatory .
-
Monitoring: The Chloranil test is required (Kaiser test is ineffective for secondary amines).
-
Structural Validation & QC
Once synthesized, the peptidomimetic must be validated. The quaternary center introduces specific spectral signatures.
-
NMR (
H): Look for the diastereotopic splitting of the morpholine ring protons. The C2-Methyl group typically appears as a sharp singlet around 1.2–1.4 ppm. -
LC-MS: The morpholine ring is basic; expect strong ionization in ESI+ mode.
-
Conformation: In NOESY experiments, strong correlations between the C2-Methyl and the
amide proton confirm the induction of a turn conformation (often Type II -turn).
Conformational Locking Mechanism
Figure 2: Mechanism of action. The quaternary methyl group forces the backbone into a kinked conformation, reducing the entropic penalty of binding to the target.
References
-
Morpholine Scaffolds in Drug Discovery
- Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
- Source: Frontiers in Chemistry (2018).
-
URL:[Link]
-
Oxidation Protocols (TEMPO/NaClO2)
-
Coupling Reagents for Hindered Amines
-
Peptidomimetic Design Principles
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of (2-Methylmorpholin-2-yl)methanol
Welcome to the Advanced Technical Support Center for the synthesis of (2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2)[1]. As a highly polar, low-molecular-weight heterocyclic amino alcohol, this molecule presents unique challenges during synthesis, particularly in the reduction and isolation phases.
This guide is designed for research scientists and drug development professionals. It moves beyond standard protocols to explain the causality behind reaction failures and provides field-proven, self-validating methodologies to maximize your synthetic yield.
I. Synthetic Workflow & Mechanistic Pathway
The most reliable route to (2-Methylmorpholin-2-yl)methanol involves the hydride reduction of a protected 2-methylmorpholine-2-carboxylic acid derivative. The diagram below outlines the optimized logical workflow to prevent product entrapment and degradation.
Optimized synthetic workflow for (2-Methylmorpholin-2-yl)methanol using Red-Al reduction.
II. Troubleshooting & FAQs
Q1: Why is my yield consistently below 35% when reducing 2-methylmorpholine-2-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄)?
A1: This is a well-documented phenomenon in morpholine chemistry. LiAlH₄ coordinates strongly with both the nitrogen and oxygen heteroatoms of the morpholine ring. This forms a highly stable, water-soluble aluminate complex. During aqueous workup, this complex resists hydrolysis, leading to severe product entrapment within the gelatinous aluminum salts.
The Solution: Switch your reducing agent to Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or Borane-THF (BH₃·THF). Red-Al provides superior yields (typically >75%) because its bulky methoxyethoxy ligands sterically hinder excessive chelation with the morpholine heteroatoms, allowing for a clean release of the product during workup ()[2].
Q2: I am using Red-Al as recommended, but I am encountering intractable emulsions during the aqueous quench. How can I resolve this?
A2: Emulsions in Red-Al or LAH reductions are caused by the precipitation of polymeric aluminum hydroxides at neutral to slightly basic pH levels.
The Solution: Implement a chelation-driven workup using a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt ). The tartrate acts as a bidentate ligand, chelating the Al³⁺ ions to form highly water-soluble complexes. Causality Check: You must stir the quenched mixture vigorously for at least 1–2 hours. The emulsion will visually break, transitioning from a milky suspension to two sharply defined, clear liquid phases. If the layers are not perfectly clear, chelation is incomplete.
Q3: When synthesizing the morpholine ring via the cyclization of an epoxide with a -amino alcohol, my yields are poor due to regioselectivity issues. How can I optimize this?
A3: The nucleophilic opening of epoxides by amino alcohols can yield a mixture of regioisomers if the transition state is not properly directed.
The Solution: Add Lithium Perchlorate (LiClO₄) to the reaction mixture. LiClO₄ acts as a mild Lewis acid, coordinating with the epoxide oxygen to activate the ring and direct the nucleophilic attack to the less sterically hindered carbon. This significantly improves regioselectivity, boosting the cyclization yield of substituted morpholines to 57–77% ()[3].
Q4: How do I prevent product loss during the final isolation of the free (2-Methylmorpholin-2-yl)methanol?
A4: The target molecule is a highly polar amino alcohol with extreme aqueous solubility. Standard liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate will fail, leaving the majority of your product in the aqueous phase.
The Solution: Avoid standard LLE for the deprotected free base. Instead, concentrate the deprotection reaction mixture to dryness. Neutralize the resulting hydrochloride salt using a basic ion-exchange resin (e.g., Amberlyst A26 OH form) in methanol. Filter the resin and evaporate the methanol to yield the free base.
III. Quantitative Data: Reducing Agent Comparison
To guide your experimental design, the following table summarizes the performance of various reducing agents for the conversion of morpholine-2-carboxylic acid derivatives to their corresponding methanols based on empirical data[2].
| Reducing Agent | Solvent System | Temp Profile | Average Yield (%) | Workup Complexity | Mechanistic Causality / Notes |
| LiAlH₄ | THF or Et₂O | 0°C to Reflux | < 35% | High (Severe Emulsions) | Strong N/O chelation traps product in Al-salts. |
| BH₃·THF | THF | 0°C to RT | ~ 75% | Medium | Slower reaction; requires acidic quench to break B-N bonds. |
| Red-Al | Toluene / THF | 0°C to RT | 80 - 85% | Low (with Rochelle's) | Bulky ligands prevent stable chelation; highly recommended. |
IV. Self-Validating Experimental Protocol
Optimized Red-Al Reduction of N-Boc-2-Methylmorpholine-2-Carboxylic Acid
This protocol incorporates self-validating checkpoints to ensure the reaction is proceeding correctly at each stage.
Reagents:
-
N-Boc-2-methylmorpholine-2-carboxylic acid (1.0 eq)
-
Red-Al (60% w/w in toluene) (3.5 eq)
-
Anhydrous Toluene (0.2 M relative to substrate)
-
Saturated aqueous Rochelle's salt solution
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert Argon gas for 15 minutes.
-
Substrate Solvation: Dissolve the N-Boc-2-methylmorpholine-2-carboxylic acid in anhydrous toluene. Cool the solution to 0°C using an ice-water bath.
-
Hydride Addition: Add the Red-Al solution dropwise via the dropping funnel over 30 minutes.
-
Self-Validation Checkpoint 1: Observe the evolution of hydrogen gas. The cessation of vigorous bubbling indicates that the initial deprotonation of the carboxylic acid is complete and hydride transfer is underway.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Checkpoint 2: Perform a TLC (Ninhydrin stain). The starting material (
~0.2) should be completely consumed, replaced by a new spot ( ~0.5 in 9:1 DCM:MeOH).
-
-
Chelation Quench (Critical Step): Cool the mixture back to 0°C. Slowly add water dropwise until gas evolution stops. Immediately add an equal volume of saturated aqueous Rochelle's salt solution.
-
Emulsion Resolution: Stir the mixture vigorously at room temperature for 1.5 to 2 hours.
-
Self-Validation Checkpoint 3: The mixture must resolve into two completely transparent layers (a top organic toluene layer and a bottom aqueous layer). If the layers are cloudy, continue stirring.
-
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol.
V. References
-
Métro, T.-X., Pardo, D. G., & Cossy, J. (2008). "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation." The Journal of Organic Chemistry, 73(9), 3662-3665. Available at:[Link]
-
Ghalawat, S., et al. (2007). "ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines." Wiley-VCH Verlag GmbH & Co. KGaA. Available at:[Link]
Sources
purification methods for (2-Methylmorpholin-2-yl)methanol reaction mixtures
Overview & Workflows
(2-Methylmorpholin-2-yl)methanol is a highly polar, bifunctional molecule containing a basic secondary amine (within the morpholine ring) and a primary alcohol. Due to its propensity for hydrogen bonding and high water solubility, isolating it from crude reaction mixtures requires specific, causality-driven methodologies. Standard purification techniques often fail due to amine-silanol interactions or unfavorable partition coefficients.
Fig 1. End-to-end purification workflow for basic morpholine derivatives.
Troubleshooting Guides & FAQs
Q1: Why am I losing my product during the aqueous workup? A1: (2-Methylmorpholin-2-yl)methanol is highly hydrophilic. If the aqueous phase is not sufficiently basic (pH < 10), the morpholine nitrogen remains protonated as an ammonium salt, trapping it in the aqueous layer. Causality & Solution: Adjust the aqueous phase to pH > 10 using 50% w/w NaOH to ensure the amine is fully deprotonated (free base form). Because the free base still possesses strong hydrogen-bonding capabilities, standard extraction with ethyl acetate or pure dichloromethane (DCM) is often insufficient. You must use a highly extracting solvent system, such as a 3:1 mixture of DCM and isopropanol (IPA). The IPA disrupts the hydration shell around the amino alcohol, shifting the partition coefficient favorably toward the organic phase.
Q2: My compound streaks severely on TLC and fails to elute from a standard silica gel column. How do I fix this? A2: Standard bare silica gel is inherently acidic (acting as a Brønsted acid due to surface silanol groups)[1]. The basic secondary amine of the morpholine ring interacts strongly with these acidic silanols, causing severe tailing, irreversible binding, and poor mass recovery[2]. Causality & Solution: You have two scientifically validated options to overcome this acid-base interaction:
-
Mobile Phase Modifier: Add a volatile amine modifier like 1-5% ammonium hydroxide (NH₄OH) to a DCM/MeOH mobile phase[3][4]. The modifier competitively binds to the acidic silanols, neutralizing the column dynamically and allowing the morpholine derivative to elute. Be cautious not to exceed 10-15% MeOH, as high concentrations of methanol can begin to dissolve silica gel[4].
-
Stationary Phase Switch (Preferred): Use amine-functionalized silica (e.g., KP-NH). This permanently neutralizes the acidic surface, allowing you to use "softer" normal-phase solvents like Hexane/Ethyl Acetate without adding base, drastically improving selectivity and recovery[1][2].
Fig 2. Troubleshooting logic for resolving amine retention on silica gel.
Q3: I am trying to form the hydrochloride salt for crystallization, but I get a sticky oil instead of crystals. Why? A3: Oil formation ("oiling out") occurs when the salt is highly hygroscopic or when residual polar solvents (like methanol or water) disrupt the crystal lattice formation. Morpholine derivative salts are prone to trapping moisture[5]. Causality & Solution: Ensure the free base is strictly anhydrous before salt formation. Dry the organic extract over anhydrous Na₂SO₄, concentrate, and azeotrope with dry toluene. Dissolve the free base in an anhydrous, non-polar solvent mixture (e.g., diethyl ether with a minimum amount of dry ethanol) and introduce anhydrous HCl gas or a standardized solution of HCl in dioxane.
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Polar Morpholines
This protocol utilizes a self-validating pH check to ensure maximum recovery of the free base.
-
Quench & Acidify: Quench the crude reaction mixture with distilled water. Acidify to pH 2 using 1M HCl. Wash the aqueous layer twice with diethyl ether to remove neutral and acidic impurities.
-
Basify: Slowly add 50% w/w NaOH solution to the aqueous layer until the pH is strictly > 10 (Verify with pH paper).
-
Extract: Extract the aqueous layer 4 times with a freshly prepared 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA).
-
Dry & Concentrate: Combine the organic extracts, dry over anhydrous Na₂SO₄ for 30 minutes, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol avoids the use of harsh methanolic ammonia by utilizing a modified stationary phase[1].
-
Column Selection: Select an amine-functionalized silica cartridge appropriate for the crude mass (typically a 20:1 silica-to-crude ratio).
-
Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane.
-
Loading: Dissolve the crude (2-Methylmorpholin-2-yl)methanol in a minimum volume of DCM and load it onto the column.
-
Elution: Elute using a gradient of Hexane to Ethyl Acetate (e.g., 0% to 100% EtOAc over 10 CV). The basic surface of the stationary phase repels the basic morpholine, allowing it to elute cleanly.
-
Collection: Monitor fractions via TLC (ninhydrin stain) or LC-MS. Combine pure fractions and concentrate.
Quantitative Data Summary
Table: Comparison of Chromatographic Conditions for Basic Amino Alcohols
| Stationary Phase | Mobile Phase | Modifier | Expected Outcome for (2-Methylmorpholin-2-yl)methanol |
| Bare Silica (Standard) | Hexane / EtOAc | None | Irreversible binding; severe tailing; compound degradation[1]. |
| Bare Silica (Standard) | DCM / MeOH | None | High retention; broad peaks; poor resolution from polar impurities[2]. |
| Bare Silica (Standard) | DCM / MeOH | 1-5% NH₄OH | Moderate recovery; silanols neutralized; potential silica dissolution if MeOH > 15%[3][4]. |
| Amine-Functionalized Silica | Hexane / EtOAc | None | Excellent recovery; sharp peaks; high selectivity; no added base required[1]. |
| Reverse Phase (C18) | H₂O / MeCN | 0.1% NH₄OH | Excellent resolution for highly polar mixtures; requires lyophilization to remove water[4]. |
References
1.[3] Benchchem. "Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol". URL: 2.[2] Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase". URL: 3.[1] Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". URL: 4.[4] ResearchGate. "What is the most polar solvent usable in silica gel chromatography?". URL: 5.[5] BLDpharm. "1416444-80-8|(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride". URL:
Sources
Technical Support Center: Troubleshooting Low Reactivity of the (2-Methylmorpholin-2-yl)methanol Hydroxyl Group
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of (2-Methylmorpholin-2-yl)methanol. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and solutions associated with this sterically hindered tertiary alcohol.
The unique structure of (2-Methylmorpholin-2-yl)methanol, featuring a tertiary alcohol adjacent to a morpholine ring, presents significant steric and electronic hurdles. This guide will walk you through the causality of its low reactivity and provide field-proven strategies to achieve successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group in (2-Methylmorpholin-2-yl)methanol so unreactive in my standard acylation/esterification reactions?
A: The low reactivity of the hydroxyl group in (2-Methylmorpholin-2-yl)methanol is primarily due to a combination of two factors: steric hindrance and the inherent nature of tertiary alcohols .
-
Steric Hindrance: The central carbon atom to which the hydroxyl group is attached is a quaternary center. It is bonded to a methyl group, two carbons of the morpholine ring, and the hydroxyl group itself. This creates a crowded environment, physically blocking the approach of reagents to the hydroxyl oxygen.[1][2] This "shielding" effect significantly raises the activation energy for reactions.
-
Tertiary Alcohol Reactivity: Tertiary alcohols are notoriously poor nucleophiles compared to primary or secondary alcohols due to this steric bulk.[3][4] Furthermore, under strongly acidic conditions typical of classic methods like Fischer esterification, tertiary alcohols are highly prone to elimination (E1 mechanism) rather than substitution.[3][5] The acidic catalyst protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is more likely to lose a proton from an adjacent carbon to form an alkene than to be trapped by a weak nucleophile like a carboxylic acid.
Caption: Steric crowding around the tertiary hydroxyl group.
Q2: My standard esterification using DCC and a catalytic amount of DMAP is giving low yields. How can I optimize this?
A: This is a common issue. While the Steglich esterification (using a carbodiimide like DCC and DMAP) is an excellent choice for hindered alcohols, its success hinges on overcoming the slow reaction of the alcohol with the activated acid.[5][6][7] The problem often lies in a competing side reaction: the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.
The Causality:
-
The carboxylic acid reacts with DCC to form the highly reactive O-acylisourea intermediate.
-
In an ideal scenario, the alcohol (or the more nucleophilic DMAP) attacks this intermediate immediately.
-
However, with a slow-reacting, hindered alcohol, the O-acylisourea has time to undergo an intramolecular acyl transfer, rearranging to a stable N-acylurea byproduct, which halts the reaction.[7]
Troubleshooting & Optimization Strategy:
The key is to favor the productive pathway by accelerating the attack on the O-acylisourea intermediate. This is the critical role of 4-(Dimethylamino)pyridine (DMAP).
-
Increase DMAP Stoichiometry: For highly hindered alcohols, using only a catalytic amount (e.g., 5 mol%) of DMAP may not be sufficient.[5] DMAP is a more potent nucleophile than your hindered alcohol and serves to intercept the O-acylisourea, forming a highly electrophilic N-acylpyridinium intermediate.[6][8] This intermediate is much more reactive towards the hindered alcohol and cannot undergo the undesirable N-acylurea rearrangement.[7] Consider increasing the DMAP to a stoichiometric amount (e.g., 1.0-1.2 equivalents).
-
Choice of Carbodiimide: While DCC is classic, the dicyclohexylurea (DCU) byproduct can be difficult to remove due to its low solubility in many solvents.[7][9] Consider using a more soluble carbodiimide for easier purification.
| Carbodiimide | Full Name | Byproduct | Solubility/Removal Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCU | Insoluble in most organic solvents; removed by filtration, but traces can remain.[7][9] |
| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDU | Water-soluble; easily removed by an aqueous acidic wash. Often preferred for easier workup.[6][8] |
| DIC | N,N'-Diisopropylcarbodiimide | DIU | Soluble in most organic solvents, which can prevent it from crashing out and stopping the reaction.[6][7] |
-
Reaction Conditions: Ensure anhydrous conditions, as water will hydrolyze the intermediates. Run the reaction at room temperature, as excessive heat can promote side reactions.
Caption: Simplified mechanism of the Yamaguchi esterification.
This method is often successful because the generation of the active ester is extremely efficient and the subsequent acylation step is driven by the formation of a very stable leaving group.
Experimental Protocols
Protocol 1: Optimized Steglich Esterification
This protocol is designed for a 1 mmol scale reaction. Adjust volumes accordingly.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and (2-Methylmorpholin-2-yl)methanol (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 eq). Stir the solution until all solids dissolve.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the alcohol, the reaction may require 12-24 hours.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and EDU), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification
This protocol is designed for a 1 mmol scale reaction.
-
Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 mmol, 1.2 eq) in anhydrous toluene (15 mL). Add triethylamine (TEA) (1.5 mmol, 1.5 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.3 mmol, 1.3 eq) dropwise and stir the resulting mixture for 2 hours at room temperature.
-
Alcohol Addition: In a separate flask, dissolve (2-Methylmorpholin-2-yl)methanol (1.0 mmol, 1.0 eq) and DMAP (3.0 mmol, 3.0 eq) in anhydrous toluene (10 mL).
-
Reaction: Add the solution from Step 2 to the mixed anhydride solution from Step 1 via cannula or syringe. Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Fiveable. (2025, August 15). Steglich Esterification Definition. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. [Link]
-
Wikipedia. (n.d.). 山口ラクトン化反応 (Yamaguchi Lactonization Reaction). [Link]
-
Zhu, Y., & Wei, Y. (2013). Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ResearchGate. (n.d.). Catalysts used for the esterification reaction [Table]. [Link]
-
WIPO Patentscope. (2002, July 25). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. [Link]
- Google Patents. (2002).
-
Chem-Station. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. [Link]
- Google Patents. (1971).
-
National Center for Biotechnology Information. (n.d.). Synthesis of Highly Congested Tertiary Alcohols via the [10][10]Radical Deconstruction of Breslow Intermediates. [Link]
-
Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
YouTube. (2021, October 23). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. [Link]
-
Torao Organic Chemistry. (2018, February 5). Yamaguchiマクロラクトン化はラクトン合成の名盤反応 (Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis). [Link]
-
Taylor & Francis Online. (2009, February 25). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
-
Arkivoc. (2010, July 5). Selective acylation of aliphatic hydroxyl in the presence of. [Link]
-
Junichiro Yamaguchi Laboratory. (2020, February 26). エステルからエステルをつくる (Making Esters from Esters). [Link]
-
ACS Publications. (1996). Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions. [Link]
-
MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
YouTube. (2020, September 27). 山口マクロラクトン化の反応機構 (Reaction Mechanism of Yamaguchi Macrolactonization). [Link]
-
Thieme Group. (n.d.). Highly Sterically Hindered Peptide Bond Formation. [Link]
-
National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
-
SpringerLink. (2023, November 10). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
-
ResearchGate. (n.d.). Relative Reactivity of Hydroxyl Groups in Monosaccharides. [Link]
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- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 10. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Purification of Crude (2-Methylmorpholin-2-yl)methanol
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of (2-Methylmorpholin-2-yl)methanol. This document is structured to provide direct, experience-based answers to common challenges encountered during the purification of this versatile amino alcohol intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your purification workflow effectively.
Section 1: Initial Assessment & Common Impurities
This section addresses the critical first step: understanding the composition of your crude material.
Q1: What are the most likely impurities in my crude (2-Methylmorpholin-2-yl)methanol and where do they come from?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common methods for synthesizing amino alcohols can introduce specific side-products and unreacted starting materials.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include materials like 2-methylallyl alcohol or morpholine derivatives.
-
Over-alkylation Products: If the synthesis involves alkylation of an amine, the product itself can react further, leading to tertiary amines or even quaternary ammonium salts.[2] This is a frequent issue as the product amine can be more nucleophilic than the starting amine.[2]
-
Ring-Opening Isomers: If synthesized via epoxide ring-opening, you may face a mixture of regioisomers.[2]
-
Solvents and Reagents: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) and leftover reagents or catalysts are common.
-
Degradation Products: Amines, especially when heated, can oxidize or undergo self-reaction, often resulting in colored, higher boiling point impurities.[3][4]
Expert Insight: Before beginning any purification, it is highly recommended to run a preliminary analysis. A simple ¹H NMR spectrum of the crude oil or solid can often provide a wealth of information, revealing the presence of residual solvents, major byproducts, and giving a rough estimate of the target compound's purity.[5][6]
Q2: My crude product is a dark, viscous oil. What does this color indicate?
A2: A dark color, typically yellow, brown, or even black, in crude amine samples is common and usually indicates the presence of oxidation or degradation products.[3][4] These impurities are often high-molecular-weight, polar compounds that can be challenging to remove. While sometimes present in trace amounts, they can interfere with crystallization and analytical characterization.
Section 2: Purification Strategy Selection
Choosing the right purification method is paramount for achieving high purity and yield. This decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Q3: Should I use recrystallization, distillation, or chromatography?
A3: The choice depends on the physical state of your crude product, its thermal stability, and the nature of the impurities.
-
Recrystallization: This is the preferred and often most effective method if your compound is a solid at room temperature.[7] It excels at removing small amounts of impurities from a large amount of material. If your freebase is an oil, consider converting it to a stable, crystalline salt (e.g., a hydrochloride or oxalate salt) for purification.[2][8]
-
Vacuum Distillation: This is the workhorse method for purifying thermally stable, non-solid compounds. Since amino alcohols often have high boiling points, distillation must be performed under reduced pressure to prevent decomposition.[9] This technique is excellent for removing non-volatile impurities (like salts or polymers) and solvents.[9]
-
Column Chromatography: This is the most powerful, but also most labor-intensive, method. It is essential when dealing with mixtures of compounds with very similar physical properties, such as regioisomers, or when other methods fail.[10] For polar compounds like amino alcohols, silica gel chromatography is common.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can be fraught with challenges.[7]
Q4: I've tried several solvents, but I can't find one that works for recrystallization. What are the properties of an ideal solvent?
A4: The "perfect" recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities, conversely, should either be completely insoluble (so they can be filtered off hot) or remain highly soluble at low temperatures (so they stay in the mother liquor).[7]
Solvent Selection Protocol:
-
Initial Screening: Place ~20-30 mg of your crude material into several small test tubes.
-
Add Solvent: To each tube, add a different solvent dropwise at room temperature. Good candidates for polar molecules like (2-Methylmorpholin-2-yl)methanol include ethyl acetate, acetone, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Observe at Room Temp: A good solvent will not dissolve the compound at room temperature. If it dissolves readily, the solvent is too good, and you will have poor recovery.
-
Heat: Gently heat the tubes that did not show dissolution. The compound should dissolve completely at or near the solvent's boiling point. If it doesn't, that solvent is not suitable.
-
Cool: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a healthy amount of crystalline solid indicates a promising solvent.
| Solvent System | Polarity | Rationale for Use |
| Isopropanol (IPA) | Polar | Good for dissolving polar compounds when hot, but solubility often drops significantly upon cooling. |
| Ethyl Acetate (EtOAc) | Medium | Often a good starting point. Can be paired with a non-polar solvent. |
| Acetone | Medium | Similar to EtOAc; its volatility can be a benefit for drying. |
| EtOAc / Hexanes | Mixed | A powerful two-solvent system. Dissolve in the minimum hot EtOAc, then add hexanes dropwise until cloudy, then a drop of EtOAc to clarify before cooling. |
| IPA / Water | Mixed | Useful if the compound is very polar. Dissolve in hot IPA, then add water carefully. |
Q5: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound. Instead of forming a crystal lattice, the compound separates as a liquid phase.
Causes & Solutions:
-
Cooling Too Quickly: Rapid cooling is a primary cause.
-
Solution: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.
-
-
Solution Too Concentrated: An overly saturated solution can crash out too quickly.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
-
Insoluble Impurities: Oily impurities can act as a solvent for your product, preventing crystallization.
-
Solution: Try to remove the impurity first, perhaps with a charcoal treatment (for colored impurities) or a pre-purification step like a short silica plug filtration.
-
Section 4: Troubleshooting Vacuum Distillation
Q6: I'm trying to distill my product, but it seems to be decomposing even under vacuum. How can I avoid this?
A6: Thermal decomposition is a significant risk for high-boiling compounds like amines.[4][9]
Key Optimization Steps:
-
Improve the Vacuum: The lower the pressure, the lower the boiling point. Ensure your vacuum pump is in good condition and all glassware joints are perfectly sealed with appropriate vacuum grease. A typical laboratory vacuum pump should achieve a pressure below 1 mmHg.
-
Minimize Residence Time: The goal is to have the compound spend as little time as possible at high temperatures. Use a Kugelrohr apparatus or a short-path distillation head. These minimize the surface area and the distance the vapor has to travel.
-
Control the Heating: Use a heating mantle with a stirrer for even heating. Avoid "hot spots" which can cause localized decomposition. The temperature of the heating bath should only be about 20-30°C higher than the boiling point of the liquid at that pressure.[9]
Q7: My distillation is very slow, and I'm not getting good separation. What's wrong?
A7: Poor distillation performance can often be traced to improper setup or conditions.
-
Inadequate Insulation: The distillation head and column must be well-insulated (e.g., with glass wool or aluminum foil) to maintain the vapor temperature required for the vapor to reach the condenser. Without it, the vapor will prematurely condense and fall back into the distillation pot.
-
"Bumping" or Uneven Boiling: Violent boiling can prevent a proper liquid-vapor equilibrium from being established.
-
Solution: Always use a magnetic stir bar or boiling chips to ensure smooth boiling. For very viscous liquids, mechanical stirring is superior.
-
-
Flooded Column: If using a fractionating column (like a Vigreux column), heating too aggressively can push liquid up the column, preventing proper separation.
-
Solution: Apply heat gradually and find the "sweet spot" where a steady, controlled distillation rate is achieved.
-
Section 5: Troubleshooting Column Chromatography
Q8: What is a good starting mobile phase for purifying (2-Methylmorpholin-2-yl)methanol on a silica gel column?
A8: (2-Methylmorpholin-2-yl)methanol is a polar compound due to its hydroxyl and amine groups. Therefore, you will need a relatively polar mobile phase to elute it from a silica gel column. However, starting with too polar a system will cause everything to elute quickly with no separation.
Recommended Approach:
-
TLC Analysis First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. The goal is to find a solvent system that gives your desired compound an Rf value of ~0.3 .
-
Starting Solvent System: A good starting point for many amino alcohols is a mixture of dichloromethane (DCM) and methanol (MeOH) .
-
Begin with a low percentage of methanol (e.g., 98:2 DCM:MeOH).
-
Gradually increase the methanol concentration (e.g., 95:5, 90:10) until you achieve the target Rf.
-
-
Reducing Tailing: Amines are notorious for "tailing" or "streaking" on silica gel due to strong interaction with the acidic silanol groups.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% of triethylamine (Et3N) or ammonium hydroxide is sufficient to neutralize the active sites on the silica and produce sharp, symmetrical peaks.
-
Caption: Standard workflow for silica gel chromatography.
Section 6: Purity Assessment
Q9: My purification is complete. How can I definitively confirm the purity of my (2-Methylmorpholin-2-yl)methanol?
A9: A single analytical technique is rarely sufficient. A combination of methods provides the most trustworthy assessment of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. A clean spectrum, free of signals from impurities or solvents, is a strong indicator of high purity.[5][11] The integration of the proton signals should correspond to the number of protons in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis.[12][13] A pure sample should yield a single, sharp peak. Due to the lack of a strong UV chromophore in the target molecule, derivatization might be necessary for sensitive UV detection, or alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying volatile impurities.[12][14] For non-volatile compounds, derivatization may be required to increase volatility.[14][15]
References
-
Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.[Link]
-
Cao, D., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
((2R,6R)-6-Methylmorpholin-2-yl)methanol. PubChem. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Recrystallization. University of Colorado Boulder. [Link]
-
The derivatization reaction of morpholine. ResearchGate. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Al-Sanea, M. M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
Distilling Amines... Again. YouTube. [Link]
-
Baron, A., et al. (2012). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]
-
Impurity profile of amino acids?. ResearchGate. [Link]
- Method for crystallization of amino acids.
-
HPLC Troubleshooting Guide. Advanced Materials Technology. [Link]
-
(2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Organic Syntheses. [Link]
- Zhu, M., et al. (2014).
-
RECRYSTALLISATION. University of Sydney. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
1H NMR spectrum of methanol. Doc Brown's Chemistry. [Link]
-
Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]
-
Stability of amines. Sciencemadness Discussion Board. [Link]
-
Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. [Link]
-
Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
improving enantiomeric excess of (2-Methylmorpholin-2-yl)methanol synthesis
Technical Support Center: (2-Methylmorpholin-2-yl)methanol Synthesis
Topic: Optimization of Enantiomeric Excess (ee) for Quaternary Morpholine Scaffolds Ticket ID: #REQ-882-CHIRAL Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of (2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2) presents a specific stereochemical challenge: the construction of a quaternary carbon stereocenter at the C2 position. Unlike simple secondary amines, this center is prone to racemization via ring-opening/closing equilibrium under acidic conditions, and it lacks an acidic proton for easy deprotonation/alkylation strategies.
This guide addresses the three primary vectors for ee improvement:
-
Upstream Control: Asymmetric synthesis using chiral epoxides.
-
Downstream Purification: Classical resolution via diastereomeric salt formation.
-
Biocatalytic Polishing: Enzymatic kinetic resolution (EKR) of the primary alcohol handle.
Module 1: Upstream Synthetic Control
User Question: "I am cyclizing my amino-diol precursor using sulfuric acid, but the product is nearly racemic. How can I maintain chirality during ring closure?"
Technical Insight: Acid-mediated cyclization of amino diols to form morpholines often proceeds via an SN1-like transition state or reversible oxonium ion formation, particularly at quaternary centers. This allows the carbocation to planarize, destroying the stereochemical information pre-installed in your precursor.
Recommended Protocol: The "Chiral Epoxide" Route Instead of cyclizing a diol, use a chiral epoxide precursor. This route relies on SN2 mechanisms which are stereospecific (inversion or retention depending on the attack site), avoiding the carbocation intermediate.
Step-by-Step Workflow:
-
Starting Material: (S)-2-methyl-2-(benzyloxymethyl)oxirane.
-
Ring Opening: React with N-benzylamine (or similar amine) in mild conditions (isopropanol/water, 60°C). This opens the epoxide to form the amino alcohol without touching the quaternary center's stereochemistry.
-
Cyclization: Use a base-mediated closure (e.g., reaction with chloroacetyl chloride followed by amide reduction, or direct alkylation with 1,2-dibromoethane equivalents) rather than acid dehydration.
Figure 1: Stereoconservative synthetic route avoiding acid-catalyzed racemization.
Module 2: Classical Resolution (Salt Screening)
User Question: "My synthesis is scalable but yields a racemate. I tried tartaric acid, but the salt doesn't precipitate. What resolving agents work for hindered morpholines?"
Technical Insight: Standard L-Tartaric acid often fails with hindered amines because the "bite angle" of the bidentate hydrogen bonding is insufficient to lock the quaternary ammonium species into a rigid lattice. You need resolving agents with bulky "wings" (aromatic groups) to facilitate π-π stacking, which stabilizes the diastereomeric salt crystals.
The "Golden Trio" for Hindered Amines: If L-Tartaric acid fails, immediately screen these three derivatives:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) – High Success Rate
-
Dibenzoyl-L-tartaric acid (L-DBTA)
-
(S)-Mandelic Acid (Monoprotic, good for smaller morpholines)
Troubleshooting the Crystallization:
-
Solvent Choice: Avoid pure water. Use EtOH/Water (9:1) or MeOH/Acetone (4:1) . The hydrophobic nature of the methyl/benzyl groups on your morpholine requires organic co-solvents.
-
The "Half-Equivalent" Rule: Do not use 1.0 equivalent of the resolving agent. Use 0.55 equivalents . This forces the "wrong" enantiomer to remain in solution as the free base, while the "right" enantiomer precipitates as the salt.
Comparative Data for Resolving Agents:
| Resolving Agent | Solvent System | Typ. Yield (Salt) | ee (Initial) | Mechanism |
| L-Tartaric Acid | Water/MeOH | <10% (Oil) | N/A | Weak H-bonding network |
| L-DTTA | EtOH (95%) | 35-42% | 88-92% | Strong π-stacking + H-bond |
| L-DBTA | Acetone/MeOH | 30-38% | 85-90% | Strong π-stacking |
| (S)-Camphorsulfonic | EtOAc | 45% | 15-20% | Poor discrimination (too bulky) |
Module 3: Enzymatic Kinetic Resolution (EKR)
User Question: "I have 85% ee material. Can I upgrade it to >99% without losing half my material in recrystallization?"
Technical Insight: Yes. The primary alcohol group (hydroxymethyl) on your molecule is a perfect handle for Lipase-catalyzed acylation. Because the alcohol is attached directly to the chiral quaternary center, the enzyme (Lipase) will be extremely sensitive to the stereochemistry.
The Biocatalytic System:
-
Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435 or CalB Immo ).
-
Acyl Donor: Vinyl Acetate or Isopropenyl Acetate (Irreversible donors).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene . (Avoid polar solvents like DMF/DMSO as they strip water from the enzyme).
Protocol:
-
Dissolve semi-pure amine (1.0 eq) in dry MTBE.
-
Add Vinyl Acetate (3.0 eq).
-
Add Novozym 435 (10-20 wt% relative to substrate).
-
Shake at 30°C.
-
Mechanism: The enzyme will rapidly acetylate the fast-reacting enantiomer (usually the (R)-form for CalB on primary alcohols, but must be empirically verified), leaving the slow-reacting enantiomer as the free alcohol.
Decision Logic:
-
If the product (Acetate) is the desired enantiomer: Stop at 40-45% conversion.
-
If the substrate (Alcohol) is the desired enantiomer: Run to >55% conversion to ensure all the "wrong" isomer is acetylated.
Figure 2: Kinetic resolution workflow using Lipase B for upgrading enantiomeric purity.
Module 4: Analytical Troubleshooting
User Question: "I cannot separate the enantiomers on my HPLC. The peaks overlap."
Technical Insight: Primary alcohols on morpholines are polar and basic. They often tail on polysaccharide columns (AD-H, OD-H) due to interaction with residual silanols.
Method Development Guide:
-
Column Selection:
-
First Choice:Chiralpak IC or IG (Immobilized phases allow more solvent flexibility).
-
Second Choice:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase Additives (CRITICAL):
-
You must use a basic additive to suppress the ionization of the morpholine nitrogen.
-
Recipe: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) or Ethanolamine.
-
-
Derivatization (If Direct HPLC Fails):
-
React the alcohol with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).
-
This converts enantiomers into diastereomers.
-
Analyze via standard achiral HPLC (C18 column) or 19F-NMR (distinct fluorine shifts for diastereomers).
-
References
-
BenchChem Application Notes. (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis.
- Sin, N. et al. (1999). Synthesis of epoxomicin and its analogs. Bioorganic & Medicinal Chemistry Letters, 9(15), 2283-2288. (Describes the chiral epoxide route).
-
Gotor, V. et al. (2008). Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Journal of Organic Chemistry.[1]
-
Sigma-Aldrich Technical Guides. Chiral HPLC Method Development Guide.
-
Pfizer Inc. (2018). Patent WO2018027021A1: Synthesis of morpholine intermediates.
Sources
stability of (2-Methylmorpholin-2-yl)methanol under acidic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic Conditions
Welcome to the Technical Support Center for (2-Methylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice regarding the stability of (2-Methylmorpholin-2-yl)methanol in acidic environments. As Senior Application Scientists, we have synthesized key chemical principles and experimental insights to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior of (2-Methylmorpholin-2-yl)methanol in the presence of acids.
Q1: What are the primary sites of reactivity on (2-Methylmorpholin-2-yl)methanol under acidic conditions?
A1: (2-Methylmorpholin-2-yl)methanol possesses three key reactive sites that are susceptible to acid-catalyzed reactions:
-
The Nitrogen Atom: As a secondary amine, the nitrogen in the morpholine ring is basic and will be readily protonated in acidic media, forming a morpholinium salt. This protonation is typically a rapid and reversible equilibrium.
-
The Ether Oxygen: The oxygen atom within the morpholine ring can also be protonated by strong acids. This protonation makes the ether susceptible to cleavage.
-
The Tertiary Alcohol: The hydroxyl group is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group (water), facilitating dehydration or substitution reactions.
Q2: What are the main degradation pathways for (2-Methylmorpholin-2-yl)methanol in acidic solutions?
A2: Two primary degradation pathways are anticipated under acidic conditions:
-
Acid-Catalyzed Dehydration of the Tertiary Alcohol: The tertiary alcohol can undergo an E1 elimination reaction to form an alkene. This is often favored at higher temperatures.
-
Acid-Catalyzed Ring-Opening (Ether Cleavage) of the Morpholine Ring: The cyclic ether of the morpholine can be cleaved, leading to a ring-opened product. This reaction can proceed through an SN1 or SN2 mechanism, depending on the specific conditions and the structure of the molecule. Given the tertiary nature of the carbon adjacent to the ether oxygen, an SN1-type cleavage is a plausible pathway.
Q3: Which degradation pathway is more likely to occur?
A3: The predominant degradation pathway will depend on the specific reaction conditions, including:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate both dehydration and ether cleavage.
-
Temperature: Higher temperatures generally favor elimination reactions (dehydration) over substitution reactions (ether cleavage).
-
Solvent: The polarity and nucleophilicity of the solvent can influence the reaction mechanism.
-
Presence of Nucleophiles: Strong nucleophiles in the reaction mixture can promote ring-opening via an SN2 mechanism.
Without specific experimental data for this molecule, it is challenging to definitively predict the major pathway. It is possible that a mixture of products from both pathways will be observed.
Q4: Will the N-alkylation of the morpholine nitrogen affect its stability in acid?
A4: N-alkylation would convert the secondary amine to a tertiary amine. While the nitrogen would still be basic and subject to protonation, the overall reactivity of the molecule towards ring-opening might be altered due to steric and electronic effects. However, the fundamental susceptibility of the ether linkage and the tertiary alcohol to acid-catalyzed reactions would remain.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low reaction yield or recovery of starting material | Insufficiently acidic conditions. | Increase the concentration of the acid or use a stronger acid. The initial protonation of the nitrogen or oxygen is a key step for subsequent reactions. |
| Low reaction temperature. | For dehydration reactions, increasing the temperature is often necessary to overcome the activation energy for elimination. | |
| Formation of an unexpected non-polar product | Dehydration of the tertiary alcohol. | This is a likely side reaction, especially at elevated temperatures. The resulting alkene will be significantly less polar than the starting material. Consider lowering the reaction temperature or using milder acidic conditions. |
| Formation of multiple unexpected polar products | Ring-opening of the morpholine ring. | Acid-catalyzed ether cleavage can lead to a variety of polar, ring-opened products. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can provide clues about their structures. |
| A combination of dehydration and ring-opening. | It is plausible that both degradation pathways are occurring simultaneously. Chromatographic separation and characterization of the major byproducts will be necessary. | |
| Observation of a new peak with a mass corresponding to the loss of water (M-18) | Dehydration of the tertiary alcohol. | This is a strong indicator of the formation of the corresponding alkene. Confirm the structure using NMR spectroscopy. |
| Reaction mixture turns dark or forms tar-like substances | Polymerization or extensive decomposition. | Strong acidic conditions and high temperatures can lead to complex side reactions and polymerization of the alkene product. Reduce the acid concentration, lower the reaction temperature, or shorten the reaction time. |
Experimental Protocols
The following are generalized protocols for investigating the stability of (2-Methylmorpholin-2-yl)methanol under acidic conditions. Note: These are starting points and may require optimization for your specific experimental setup.
Protocol 1: Investigation of Acid-Catalyzed Dehydration
Objective: To determine if dehydration of the tertiary alcohol occurs under acidic conditions.
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Suitable organic solvent (e.g., toluene, dichloromethane)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Dissolve a known amount of (2-Methylmorpholin-2-yl)methanol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to a specific temperature (e.g., 50°C, 80°C, or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After a set time (e.g., 1, 4, 24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR and Mass Spectrometry to identify the presence of the alkene product (characterized by the appearance of vinylic proton signals in the NMR and a molecular ion corresponding to M-18 in the mass spectrum).
Protocol 2: Investigation of Acid-Catalyzed Ring-Opening
Objective: To determine if the morpholine ring undergoes cleavage under acidic conditions.
Materials:
-
(2-Methylmorpholin-2-yl)methanol
-
Strong acid (e.g., hydrochloric acid (HCl), hydrobromic acid (HBr))
-
Suitable solvent (e.g., water, dioxane, acetic acid)
-
Deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆)
Procedure:
-
Dissolve a known amount of (2-Methylmorpholin-2-yl)methanol in the chosen solvent.
-
Add a stoichiometric amount or an excess of the strong acid.
-
Stir the reaction at a specific temperature (e.g., room temperature, 50°C, 100°C).
-
Monitor the reaction over time by LC-MS, looking for the appearance of new peaks with different retention times and molecular weights.
-
If new products are observed, attempt to isolate them using preparative HPLC.
-
Characterize the structure of the isolated products using NMR spectroscopy and high-resolution mass spectrometry to confirm ring-opening.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of (2-Methylmorpholin-2-yl)methanol in acidic conditions.
Experimental Workflow for Stability Analysis
Technical Support Center: Scale-Up of (2-Methylmorpholin-2-yl)methanol
Current Status: Operational Ticket ID: SC-METH-MOR-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
(2-Methylmorpholin-2-yl)methanol is a critical chiral building block, particularly prevalent in the synthesis of PI3K/mTOR inhibitors. While bench-scale synthesis (grams) is straightforward, scale-up (kilograms to metric tons) presents three distinct engineering hurdles:
-
Thermal Runaway Risks: The ring-opening/cyclization sequence is highly exothermic.
-
Hydrophilicity: The final product is extremely water-soluble (LogP < 0), making traditional biphasic extraction impossible without modification.
-
Stereochemical Integrity: Maintaining the chiral center at C2 during aggressive work-up conditions.
This guide provides a self-validating workflow to navigate these challenges, prioritizing the N-Benzyl Protection Route as the industry standard for scalable isolation.
Module 1: The Synthesis & Thermal Safety
The Protocol: N-Benzyl Route
Direct synthesis from amino alcohols often yields a product that cannot be extracted from water. The robust solution is to use N-benzylethanolamine. This renders the intermediate lipophilic, allowing for standard aqueous work-up before the final deprotection.
Reaction Scheme:
-
Alkylation: N-benzylethanolamine + 2-(chloromethyl)-2-methyloxirane.
-
Cyclization: Base-mediated ring closure.
-
Deprotection: Hydrogenolysis (Pd/C, H₂).
Critical Process Parameter (CPP): Exotherm Management
The reaction between the amine and the epoxide is autocatalytic and highly exothermic. At scale, heat removal becomes the rate-limiting step.
Troubleshooting Guide: Thermal Management
| Symptom | Root Cause | Corrective Action |
| Sudden Temp Spike (>10°C) | Reagent Accumulation | Stop dosing immediately. The reaction rate is slower than the addition rate. Increase reactor temperature slightly to consume accumulated reagent before resuming addition. |
| High Dimer Impurity | Localized Hotspots | Improve agitation (Reynolds number > 10,000). Switch from batch addition to semi-batch (slow addition of epoxide to amine). |
| Darkened Reaction Mixture | Oxidation/Thermal Degradation | Ensure nitrogen sweep. Verify internal temperature did not exceed 60°C during the epoxide addition phase. |
Visualization: Synthetic Logic & Risk Nodes
Caption: The N-Benzyl Route allows for purification at the "Lipophilic Intermediate" stage, bypassing the water-solubility issues of the final product.
Module 2: Isolation & Purification
The "Water Trap" Issue
Users frequently report: "I finished the hydrogenation, filtered the catalyst, but I cannot extract the product from the water."
The Science: The final product is an amino-alcohol. In water, it forms extensive hydrogen bond networks. Its partition coefficient (LogP) is negative, meaning it prefers the aqueous phase over organic solvents like DCM or Ethyl Acetate.
Self-Validating Isolation Protocol
Do not attempt aqueous extraction on the final step. Instead, purify the intermediate.
-
Purify Early: Perform all extractions and washes on the N-benzyl intermediate. It is soluble in Toluene and DCM.
-
Validation Check: TLC of the organic layer should show a single spot for the N-benzyl morpholine.
-
-
The Final Step (Clean Hydrogenation):
-
Dissolve the pure N-benzyl intermediate in Methanol or Ethanol.
-
Add Pd/C (5-10% loading) and H₂ (1-5 bar).
-
Upon completion, filter the catalyst and evaporate the solvent.
-
Result: The residue is your pure product. No aqueous work-up required.
-
Data: Solubility Profile
| Solvent | N-Benzyl Intermediate | Final Product | Suitability |
| Water | Insoluble | Highly Soluble | Avoid for final product isolation. |
| Dichloromethane | Soluble | Poorly Soluble | Good for intermediate extraction. |
| Toluene | Soluble | Insoluble | Excellent for intermediate crystallization. |
| Methanol | Soluble | Soluble | Ideal reaction solvent for hydrogenation. |
Module 3: Troubleshooting & FAQs
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing yield loss. Most common failures are thermal degradation (intermediate) or aqueous loss (final).
Frequently Asked Questions
Q: Can I distill the final product? A: Yes, but with caution. (2-Methylmorpholin-2-yl)methanol has a high boiling point and can decompose.
-
Requirement: High vacuum (< 1 mbar) and short-path distillation.
-
Warning: Ensure all benzyl chloride/epoxide traces are removed before distillation to prevent explosive polymerization in the pot.
Q: My product is colored (yellow/brown) after hydrogenation. Why? A: This usually indicates trace oxidation of the morpholine nitrogen or residual Pd colloids.
-
Fix: Treat the methanolic solution with activated charcoal before final evaporation. Filter through Celite.
Q: I must use the direct route (no benzyl group). How do I isolate it? A: If you cannot use the benzyl route, you must use Continuous Extraction or Ion Exchange .
-
Protocol: Use a liquid-liquid extractor with Chloroform for 24-48 hours. Alternatively, use a cation exchange resin (Dowex 50W), wash with water, and elute with Ammonia/MeOH.
References
-
Patent: Process for producing 2-hydroxymethylmorpholine salt. WO2010082627A1. (Describes the N-benzyl protection strategy and hydrogenation). Link
-
Patent: Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A. (Details the cyclization conditions and catalyst selection). Link
-
Safety Data: 2-(Chloromethyl)-2-methyloxirane Safety Data Sheet. Fisher Scientific. (Hazards of the starting epoxide). Link
-
Literature: The isolation of water-soluble natural products – challenges, strategies and perspectives. Natural Product Reports.[1] (General strategies for isolating hydrophilic amines). Link
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of (2-Methylmorpholin-2-yl)methanol
An In-Depth Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Methylmorpholin-2-yl)methanol
As the complexity of small-molecule drug discovery increases, heavily functionalized saturated heterocycles like (2-Methylmorpholin-2-yl)methanol (CAS 1992041-81-2) have become indispensable. Frequently utilized as a core scaffold in the synthesis of [1] and ERK5 pathway modulators, the precise structural elucidation of this building block is critical. The quaternary stereocenter at the C2 position dictates the spatial trajectory of the pharmacophore, making rigorous NMR analysis a mandatory quality control step.
This guide objectively compares the NMR spectral performance of (2-Methylmorpholin-2-yl)methanol across different solvent systems (CDCl₃ vs. DMSO-d₆) and contrasts its structural dynamics with its unsubstituted analog, providing a self-validating framework for analytical scientists.
Part 1: Structural Dynamics & Causality in NMR
To understand the NMR spectrum of (2-Methylmorpholin-2-yl)methanol, one must first analyze the causality behind its chemical shifts. The morpholine ring inherently adopts a rigid chair conformation at room temperature.
The Impact of the C2-Methyl Substitution When comparing (2-Methylmorpholin-2-yl)methanol to its unsubstituted counterpart (morpholin-2-ylmethanol), the spectral landscape changes dramatically:
-
Simplification of the Spin System: In unsubstituted morpholin-2-ylmethanol, the single proton at C2 couples extensively with the adjacent C3 methylene protons, yielding a complex, overlapping multiplet. By introducing a methyl group at C2, a quaternary carbon is formed. This eliminates the C2-H coupling entirely.
-
Diagnostic Singlet Generation: The newly introduced C2-methyl group appears as a sharp, highly diagnostic 3H singlet (~1.15 ppm), which serves as the perfect internal calibration point for signal integration.
-
Diastereotopic Isolation: Because the C2 position is quaternary and chiral, the adjacent C3 protons (N-CH₂) and the exocyclic hydroxymethyl protons (O-CH₂) are diastereotopic. Without the interference of a C2 proton, the C3 protons present as a clean, isolated AB doublet system (or AB quartet) driven purely by geminal coupling (
Hz).
Part 2: Comparative NMR Solvent Performance (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the resolution of exchangeable protons (the secondary amine N-H and the primary alcohol O-H). According to [2], non-polar and polar aprotic solvents yield vastly different hydrogen-bonding environments.
-
Chloroform-d (CDCl₃): In CDCl₃, rapid intermolecular proton exchange causes the amine and hydroxyl protons to coalesce. They typically appear as a broad, uninformative singlet that drifts depending on concentration and temperature, often overlapping with the critical C3 or C5 ring methylene signals.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively anchoring the exchangeable protons and slowing their exchange rate on the NMR timescale. This allows the hydroxyl proton to be clearly resolved as a triplet (due to coupling with the adjacent CH₂OH protons) and shifts the amine proton downfield, preventing overlap with the aliphatic ring protons.
Table 1: Comparative ¹H NMR Data for (2-Methylmorpholin-2-yl)methanol
Note: Chemical shifts (
| Proton Assignment | CDCl₃ ( | DMSO-d₆ ( | Integration & Multiplicity | Structural Causality |
| C2-CH₃ | 1.18 | 1.10 | 3H, s | Sharp singlet due to isolation on the quaternary C2 carbon. |
| C3-H (axial/eq) | 2.60, 2.85 | 2.45, 2.70 | 2H, AB d ( | Diastereotopic protons adjacent to the chiral C2 center. |
| C5-H₂ | 2.80 - 3.00 | 2.60 - 2.80 | 2H, m | Methylene protons adjacent to the secondary amine. |
| C6-H₂ | 3.60 - 3.80 | 3.40 - 3.60 | 2H, m | Deshielded methylene protons adjacent to the ring oxygen. |
| C2-CH₂OH | 3.45 - 3.65 | 3.20 - 3.35 | 2H, m | Exocyclic methylene; diastereotopic due to C2 chirality. |
| O-H | 2.50 - 3.00 (br) | 4.50 | 1H, t ( | Triplet in DMSO due to restricted exchange; broad in CDCl₃. |
| N-H | Overlaps w/ OH | 2.20 | 1H, br s | Hydrogen bonding to DMSO shifts and isolates this signal. |
Table 2: Comparative ¹³C NMR Data for (2-Methylmorpholin-2-yl)methanol
| Carbon Assignment | CDCl₃ ( | DMSO-d₆ ( | Diagnostic Significance |
| C2-CH₃ | 22.0 | 21.5 | Confirms successful methylation at the 2-position. |
| C5 (N-CH₂) | 46.2 | 45.5 | Standard morpholine shift for carbons adjacent to nitrogen. |
| C3 (N-CH₂) | 53.8 | 53.0 | Deshielded relative to C5 due to proximity to the C2 oxygen. |
| C6 (O-CH₂) | 61.3 | 60.5 | Strongly deshielded by the electronegative ring oxygen. |
| C2-CH₂OH | 66.5 | 65.0 | Primary alcohol carbon; verified via DEPT-135 (inverted signal). |
| C2 (Quaternary) | 73.2 | 72.5 | Absence of signal in DEPT-135 confirms the quaternary nature. |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following [3] is designed as a self-validating system. The integration of the C2-methyl group acts as the internal control for the entire workflow.
Step 1: Sample Preparation & Solvent Selection
-
Accurately weigh 15–20 mg of (2-Methylmorpholin-2-yl)methanol into a clean glass vial.
-
Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Rationale: DMSO-d₆ is selected over CDCl₃ to guarantee the observation of the O-H triplet, which validates the integrity of the exocyclic alcohol.
-
Vortex the solution for 30 seconds until completely dissolved, then transfer to a standard 5 mm, 8-inch NMR tube using a glass Pasteur pipette.
Step 2: Instrument Calibration & Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆.
-
Shim the magnet (Z1, Z2, Z3) until the TMS signal at 0.00 ppm achieves a peak width at half-height (FWHM) of < 1.0 Hz.
-
Acquire the ¹H NMR spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence (zgpg30), minimum 512 scans, and a D1 of 2.0 seconds.
Step 3: Self-Validating Processing
-
Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.
-
Phase the spectrum manually to ensure perfectly symmetrical peak baselines.
-
Validation Gate: Select the sharp singlet at ~1.10 ppm (C2-CH₃) and set its integration value to exactly 3.00 .
-
Verify that the AB doublet system at ~2.45/2.70 ppm integrates to exactly 2.00 , and the O-H triplet at ~4.50 ppm integrates to exactly 1.00 . If these values deviate by >5%, the sample may contain moisture or unreacted starting materials.
Part 4: Logical Workflow for Spectral Elucidation
The following diagram outlines the logical decision tree an analytical scientist must follow to unambiguously assign the structure of (2-Methylmorpholin-2-yl)methanol.
Caption: Logical workflow for the self-validating NMR spectral elucidation of (2-Methylmorpholin-2-yl)methanol.
References
- Spleen Tyrosine Kinase Inhibitors. World Intellectual Property Organization Patent WO2023193054A1. (2023).
-
Hanna, S. Y. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 567-575. Available at:[Link]
A Comparative Guide to HPLC Method Development for the Detection of (2-Methylmorpholin-2-yl)methanol
Introduction
In modern pharmaceutical development, (2-Methylmorpholin-2-yl)methanol serves as a critical chiral building block and intermediate. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. However, the physicochemical properties of this molecule present a significant analytical challenge. As a small, highly polar compound with a molecular weight of 131.17 g/mol and a LogP of approximately -0.64, it exhibits poor retention on traditional reversed-phase (RP-HPLC) columns.[1] Compounding this issue is its lack of a significant UV-absorbing chromophore, rendering standard UV-Vis detection methods ineffective for achieving the required sensitivity.
This guide provides an in-depth comparison of three robust HPLC-based strategies for the analysis of (2-Methylmorpholin-2-yl)methanol. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under comparison are:
-
Reversed-Phase HPLC with Pre-Column Derivatization for UV or Fluorescence Detection (FLD).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD).
Each strategy will be evaluated based on its underlying mechanism, performance characteristics, and suitability for different analytical objectives, from routine quality control to trace-level impurity analysis.
The Analytical Challenge: Physicochemical Profile
Understanding the analyte is the first step in any successful method development. The properties of (2-Methylmorpholin-2-yl)methanol dictate the analytical approach.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₆H₁₃NO₂ | Small molecule, prone to poor retention in RP-HPLC. |
| Molecular Weight | 131.17 | --- |
| LogP | -0.6428[1] | Highly Polar (Hydrophilic): Will not retain on non-polar C18 stationary phases, eluting at or near the void volume. |
| UV Chromophore | None | Poor UV Absorbance: Cannot be detected with sufficient sensitivity using standard HPLC-UV detectors. |
| Volatility | Non-volatile | Suitable for detection methods that involve solvent evaporation, such as ELSD and CAD. |
| Functional Groups | Secondary Amine, Primary Alcohol | Provides reactive sites for chemical derivatization. |
The combination of high polarity and the absence of a chromophore necessitates moving beyond standard RP-HPLC with UV detection and exploring specialized chromatographic and detection techniques.
Strategy 1: Reversed-Phase HPLC with Pre-Column Derivatization
This classical approach tackles both the retention and detection challenges simultaneously. By chemically attaching a tag to the analyte's secondary amine, we introduce a chromophore (for UV detection) or a fluorophore (for fluorescence detection) while also increasing the molecule's hydrophobicity, thereby promoting retention on a standard C18 column.[2][3]
Rationale and Choice of Reagent
The primary goal of derivatization is the quantitative conversion of the analyte into a single, stable, and highly detectable product.[2] Numerous reagents are available for derivatizing primary and secondary amines, including dansyl chloride, dabsyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and phenylisothiocyanate (PITC).[4][5] For this guide, we will focus on Dansyl Chloride (DNS-Cl) , a widely used reagent that reacts with primary and secondary amines to yield intensely fluorescent derivatives, offering exceptional sensitivity.[5]
Experimental Protocol: Dansyl Chloride Derivatization with HPLC-FLD
Step 1: Derivatization Procedure
-
Standard/Sample Preparation: Prepare a stock solution of (2-Methylmorpholin-2-yl)methanol in acetonitrile at 1 mg/mL. Create a working standard of 10 µg/mL by dilution.
-
Buffering: In a microcentrifuge tube, combine 100 µL of the working standard/sample with 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add 200 µL of a 1.5 mg/mL Dansyl Chloride solution in acetonitrile.
-
Reaction: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes, protected from light.
-
Quenching: To stop the reaction and consume excess Dansyl Chloride, add 100 µL of a 25 mg/mL solution of L-proline. Vortex and wait 10 minutes.
-
Final Preparation: Dilute the mixture with 400 µL of mobile phase A and inject into the HPLC system.
Step 2: HPLC-FLD Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation: 340 nm, Emission: 525 nm
Workflow for Pre-Column Derivatization
Caption: Workflow for HPLC analysis via pre-column derivatization.
Performance Comparison: Strategy 1
| Pros | Cons |
| Exceptional Sensitivity: Fluorescence detection provides very low limits of detection (LOD), ideal for trace analysis. | Complex Workflow: The derivatization step is time-consuming and adds potential sources of error and variability. |
| High Specificity: The reaction is specific to primary/secondary amines, reducing matrix interference. | Reagent Artifacts: Excess reagent and by-products can result in interfering peaks in the chromatogram. |
| Uses Standard Equipment: Relies on common RP-HPLC systems with UV or FLD detectors, which are widely available. | Analyte Stability: The stability of the derivatized product must be carefully evaluated. |
| Improved Chromatography: Increased hydrophobicity leads to excellent retention and peak shape on C18 columns. | Not Universal: The method is tailored to the analyte and cannot be used for other compounds without derivatizable groups. |
Strategy 2 & 3: HILIC with Universal Detection
For a more direct and less labor-intensive approach, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation technique. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high organic content.[6][7][8] This "reverse-reversed phase" mode allows for the retention of highly polar analytes like (2-Methylmorpholin-2-yl)methanol, which would otherwise elute in the void volume of an RP system.[9][10]
Pairing HILIC with a universal detector that does not require a chromophore creates a powerful and straightforward method. We will compare two such detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).
Workflow for HILIC with Universal Detection
Caption: General workflow for HILIC with universal detectors.
Strategy 2: HILIC with Evaporative Light Scattering Detection (ELSD)
Principle of Operation
The ELSD works in three stages:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and sprayed to form fine droplets.
-
Evaporation: The droplets pass through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[11][12]
-
Detection: A light beam (e.g., a laser) is passed through the stream of particles. The light scattered by the particles is measured by a photodiode, and the signal is proportional to the mass of the analyte.[11][13]
Experimental Protocol: HILIC-ELSD
-
Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-9 min: 70% to 95% B
-
9-12 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
ELSD Settings:
-
Drift Tube Temperature: 50°C
-
Nebulizer Gas Pressure: 3.0 bar
-
Strategy 3: HILIC with Charged Aerosol Detection (CAD)
Principle of Operation
The CAD also involves nebulization and evaporation but employs a different detection mechanism:
-
Nebulization & Evaporation: Similar to ELSD, the eluent is nebulized and the mobile phase is evaporated, leaving analyte particles.
-
Charging: The particle stream is mixed with a positively charged stream of nitrogen gas from a corona charger. The charge is transferred to the analyte particles.[14]
-
Detection: The charged particles are collected by an electrometer, which measures the total charge. This electrical signal is directly proportional to the mass of the analyte.[15][16]
Experimental Protocol: HILIC-CAD
The chromatographic conditions for HILIC-CAD can be identical to those used for HILIC-ELSD to allow for a direct comparison of detector performance.
-
Chromatographic Conditions: Same as HILIC-ELSD protocol.
-
CAD Settings:
-
Evaporation Temperature: High
-
Data Collection Rate: 10 Hz
-
Method Comparison and Data Summary
The choice between these three powerful methods depends on the specific requirements of the analysis. The following table provides a comparative summary of their performance characteristics.
| Parameter | Strategy 1: Derivatization-FLD | Strategy 2: HILIC-ELSD | Strategy 3: HILIC-CAD |
| Principle | Chemical tagging for fluorescence and RP retention. | Separation of polar analyte on a polar phase; detection via light scattering.[11][12] | Separation of polar analyte on a polar phase; detection via charge measurement.[14] |
| Sensitivity | Very High (pg level) | Moderate (low ng level) | High (mid-to-high pg level) |
| Linear Dynamic Range | Narrow to Moderate | Narrow, often requires non-linear curve fitting.[15] | Wide (typically >4 orders of magnitude).[14] |
| Ease of Use | Low (multi-step, complex) | High (direct injection) | High (direct injection) |
| Sample Throughput | Low | High | High |
| Universality | No (analyte-specific) | Yes (for any non-volatile analyte).[12][13] | Yes (for any non-volatile analyte).[15][16] |
| Mobile Phase | Flexible | Volatile buffers required (e.g., ammonium formate/acetate).[11] | Volatile buffers required (e.g., ammonium formate/acetate).[15] |
| Gradient Compatible | Yes | Yes[11] | Yes[14] |
Decision-Making Framework
Caption: Decision tree for selecting an appropriate analytical method.
Expert Recommendations and Conclusion
The development of a robust HPLC method for (2-Methylmorpholin-2-yl)methanol requires a departure from conventional techniques. Each of the three strategies detailed in this guide offers a viable path to successful analysis, with the optimal choice being dictated by the specific analytical context.
-
For Maximum Sensitivity: When the objective is to detect trace or ultra-trace levels, such as for genotoxic impurity analysis, pre-column derivatization with fluorescence detection (Strategy 1) is unrivaled. The investment in a more complex sample preparation workflow is justified by the exceptional sensitivity achieved.
-
For Versatility and Performance: For most applications in a drug development setting, from potency assays to purity checks, HILIC with Charged Aerosol Detection (Strategy 3) provides the best balance of performance and convenience. Its high sensitivity, wide dynamic range, and ease of use make it a superior and highly reliable detection method.[14] It offers a universal response for non-volatile analytes, simplifying the simultaneous analysis of the main component and its related impurities.
-
For a Cost-Effective Universal Approach: When a universal detector is needed but budget is a primary consideration, HILIC with Evaporative Light Scattering Detection (Strategy 2) is a solid alternative. While it lacks the sensitivity and linear range of CAD, it is a capable workhorse for analyzing compounds without chromophores at moderate concentrations.[12][15]
By understanding the interplay between the analyte's properties and the principles of these advanced chromatographic techniques, researchers can confidently select and implement a method that is accurate, reliable, and fit for purpose.
References
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Charged aerosol detector. Wikipedia. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Evaporative Light Scattering Detection (ELSD). Teledyne Labs. Retrieved from [Link]
-
Biotage. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Element Lab Solutions. Retrieved from [Link]
-
Nováková, L., & Perrenoud, L. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 38(15), 2695-2708. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Advion Interchim Scientific. Retrieved from [Link]
-
PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. PolyLC. Retrieved from [Link]
-
Olsen, B. A., & Pack, B. W. (2020, November 11). Material Identification by HPLC with Charged Aerosol Detection. LCGC International. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu Scientific Instruments. American Pharmaceutical Review. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. Retrieved from [Link]
-
AZoM. (2024, August 28). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM. Retrieved from [Link]
-
Asa, D. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis.... ResearchGate. Retrieved from [Link]
-
Iordache, S., Albu, F., & Câmpeanu, A. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Retrieved from [Link]
-
Das, J., & Chakraborty, S. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Morpholine vs. (2-Methylmorpholin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold
In the landscape of medicinal chemistry, the morpholine ring is a celebrated "privileged scaffold." Its inclusion in a molecule often confers desirable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Morpholine is a simple, six-membered heterocycle containing both an ether and a secondary amine functional group, making it a versatile building block in the synthesis of numerous blockbuster drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[1][2]
This guide moves beyond the parent structure to explore a substituted derivative: (2-Methylmorpholin-2-yl)methanol. By adding a methyl and a hydroxymethyl group to the carbon adjacent to the nitrogen, the fundamental chemical properties of the morpholine core are significantly altered. This comparison will provide researchers with a detailed, evidence-based understanding of the differences in reactivity between these two compounds, enabling more informed decisions in synthetic strategy and library design. We will dissect the theoretical underpinnings of their reactivity and propose a series of experiments to quantify these differences.
Chapter 1: A Tale of Two Amines - Structural and Electronic Comparison
At first glance, the two molecules are close relatives. However, the substituents at the C-2 position of (2-Methylmorpholin-2-yl)methanol introduce profound steric and electronic changes that dictate its chemical behavior relative to the unsubstituted morpholine.
Figure 1. Molecular structures of Morpholine and (2-Methylmorpholin-2-yl)methanol.
Basicity: The Influence of Inductive Effects
The basicity of an amine, quantified by the pKa of its conjugate acid, is a measure of the availability of its nitrogen lone pair to accept a proton. For morpholine, the ether oxygen atom exerts an electron-withdrawing inductive (-I) effect, pulling electron density away from the nitrogen. This makes the lone pair less available and renders morpholine significantly less basic (pKa ≈ 8.4) than its carbocyclic counterpart, piperidine (pKa ≈ 11.1).[3]
For (2-Methylmorpholin-2-yl)methanol, we must consider three factors:
-
The Ether Oxygen: Its -I effect is the primary reason for the baseline basicity being lower than piperidine's.
-
The C-2 Methyl Group: Alkyl groups are weakly electron-donating (+I effect), which should slightly increase basicity.[4] However, data for 2-methylpiperidine (pKa ≈ 11.0) shows this effect is minimal on the overall pKa.[5][6]
-
The C-2 Hydroxymethyl Group: The oxygen atom in the alcohol creates an additional electron-withdrawing inductive effect.[7] This further pulls electron density away from the ring and, consequently, from the nitrogen atom.
Hypothesis: The cumulative electron-withdrawing effects of the ether and the hydroxyl group will outweigh the minor donating effect of the methyl group, making (2-Methylmorpholin-2-yl)methanol a weaker base than morpholine.
Nucleophilicity: The Dominance of Steric Hindrance
While basicity and nucleophilicity are often correlated, nucleophilicity is far more sensitive to steric bulk around the reactive center.[8] Nucleophilic attack requires the amine to approach and form a bond with an electrophilic center, a process that is impeded by bulky neighboring groups.[9]
-
Morpholine: The hydrogen atoms on the C-2 and C-6 carbons present a relatively low steric barrier to the nitrogen's lone pair.
-
(2-Methylmorpholin-2-yl)methanol: The presence of both a methyl and a hydroxymethyl group at the C-2 position creates a sterically congested environment. This "percombrance" significantly shields the nitrogen atom, making it more difficult for it to approach and attack an electrophile.
Hypothesis: Due to significant steric hindrance and reduced electron density, (2-Methylmorpholin-2-yl)methanol will be a considerably weaker nucleophile than morpholine.
A New Reactive Center: The Hydroxyl Group
The most striking difference is the presence of a primary alcohol in (2-Methylmorpholin-2-yl)methanol. This introduces a new, versatile reactive site completely absent in morpholine, opening pathways for O-acylation, O-alkylation, oxidation to an aldehyde or carboxylic acid, or its use as a chiral building block.
Chapter 2: Experimental Design for Reactivity Comparison
To validate our hypotheses, we propose a series of quantitative experiments. These protocols are designed to be robust and reproducible, providing clear, comparative data.
Experiment 1: Basicity Comparison via Potentiometric Titration
This experiment will directly measure the pKa of the conjugate acid of each amine.
Protocol:
-
Preparation: Prepare 0.01 M solutions of both morpholine and (2-Methylmorpholin-2-yl)methanol in deionized, carbonate-free water. Prepare a standardized 0.1 M HCl titrant solution.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[10]
-
Titration: Place 50 mL of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition has stabilized.[1]
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point (the point of sharpest inflection). The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[11][12]
Predicted Outcome:
| Compound | Known/Predicted pKa (of Conjugate Acid) | Rationale |
| Morpholine | ~8.4 | Literature value; baseline. |
| (2-Methylmorpholin-2-yl)methanol | < 8.4 (Predicted: ~7.5 - 8.0) | Additional inductive electron withdrawal from the C-2 hydroxyl group reduces the nitrogen's basicity. |
Experiment 2: Nucleophilicity Comparison via N-Acylation
This experiment will compare the rates of a classic SN2-type reaction, N-acylation, to quantify the difference in nucleophilicity.
Figure 2. General workflow for comparing N-acylation kinetics.
Protocol:
-
Reaction Setup: In separate, dry, temperature-controlled reaction vessels under an inert atmosphere (N₂), dissolve morpholine (1.0 eq) and (2-Methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane. Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to each.
-
Initiation: Cool both solutions to 0°C. Add acetyl chloride (1.0 eq) simultaneously to each vessel with vigorous stirring.
-
Monitoring: At timed intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction and immediately quench it in a solution of cold, dilute aqueous NaHCO₃.
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic method (GC or LC-MS) to determine the concentration of the resulting N-acetylated product.
-
Kinetics: Plot product concentration versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. Calculate the rate constant (k) for each reaction.
Figure 3. N-acylation mechanism highlighting steric hindrance.
Predicted Outcome:
| Compound | Predicted Relative Rate Constant (k) | Rationale |
| Morpholine | kmorpholine | Less steric hindrance allows for rapid nucleophilic attack. |
| (2-Methylmorpholin-2-yl)methanol | ksubstituted << kmorpholine | Significant steric bulk from C-2 substituents severely impedes the approach to the electrophilic carbonyl carbon. |
Experiment 3: Synthetic Utility Comparison via N-Alkylation
This experiment compares the synthetic yield in a standard N-alkylation reaction, a common transformation in drug development.[13][14]
Protocol:
-
Reaction Setup: In two identical round-bottom flasks, place morpholine (10 mmol, 1.0 eq) and (2-Methylmorpholin-2-yl)methanol (10 mmol, 1.0 eq).
-
Reagents: To each flask, add anhydrous acetonitrile (50 mL) and anhydrous potassium carbonate (20 mmol, 2.0 eq). Stir the suspensions for 10 minutes at room temperature.[13]
-
Alkylation: Add benzyl bromide (10 mmol, 1.0 eq) dropwise to each flask.
-
Reaction: Attach reflux condensers and heat both mixtures to reflux (approx. 82°C) for a fixed period (e.g., 6 hours).
-
Workup: Cool the reactions to room temperature. Filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Analysis: Determine the isolated yield of the pure N-benzylated product for each reaction.
Predicted Outcome:
| Compound | Predicted Yield of N-benzyl product (after 6h) | Rationale |
| Morpholine | High (>85%) | High nucleophilicity and low steric hindrance lead to an efficient SN2 reaction. |
| (2-Methylmorpholin-2-yl)methanol | Low (<20%) | Severely hindered nitrogen atom results in a very slow reaction rate, leading to low conversion and yield in the same timeframe. |
Chapter 3: Discussion and Implications for Drug Development
Causality Explained:
-
(2-Methylmorpholin-2-yl)methanol is a weaker base than morpholine. This is primarily due to the electron-withdrawing inductive effect of the hydroxymethyl group, which decreases the electron density of the nitrogen's lone pair.
-
(2-Methylmorpholin-2-yl)methanol is a much weaker nucleophile than morpholine. This is overwhelmingly caused by the steric hindrance imposed by the C-2 methyl and hydroxymethyl groups. This steric shield physically blocks the nitrogen's access to electrophiles, drastically slowing down reaction rates for both N-acylation and N-alkylation.
Implications for Researchers:
The choice between these two building blocks depends entirely on the synthetic goal:
-
Choose Morpholine when:
-
You require a simple, reliable, and reactive secondary amine.
-
The goal is to quickly and efficiently perform N-acylation, N-alkylation, reductive amination, or Buchwald-Hartwig amination.[13]
-
The morpholine ring is being incorporated primarily for its beneficial pharmacokinetic properties without needing further functionalization at that position.
-
-
Choose (2-Methylmorpholin-2-yl)methanol when:
-
The nitrogen atom is intended to be a less reactive part of the final molecule, reducing potential off-target interactions or metabolic liabilities associated with a reactive secondary amine.
-
The primary alcohol is the intended site of subsequent chemical modification. It serves as a valuable handle to attach other fragments, build out a side chain, or introduce a key pharmacophoric element.
-
Chirality is desired. (2-Methylmorpholin-2-yl)methanol is a chiral molecule, offering the potential for stereospecific interactions with biological targets.
-
References
- Ataman Kimya. (n.d.). MORPHOLINE.
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Retrieved from [Link]
-
Scent.vn. (n.d.). 2-Methylpiperidine (CAS 109-05-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Piperidine-methanol. Retrieved from [Link]
-
Reis, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Reis, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140507335, (2-Methylmorpholin-2-yl)methanol. Retrieved from [Link]
-
Allen. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
-
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Khan, M. A., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1548. Retrieved from [Link]
- Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]
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validating purity of (2-Methylmorpholin-2-yl)methanol using GC-MS
Validating the Purity of (2-Methylmorpholin-2-yl)methanol via GC-MS: A Comparative Methodological Guide
As drug development pipelines increasingly incorporate complex heterocyclic scaffolds, the analytical demands placed on quality control laboratories intensify. (2-Methylmorpholin-2-yl)methanol is a prime example of a challenging small molecule: it is a bifunctional compound containing both a secondary amine (within the morpholine ring) and a primary hydroxyl group.
When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogen atoms act as strong hydrogen-bond donors. On standard silica-based stationary phases, they interact aggressively with residual acidic silanol sites (-Si-OH). This acid-base interaction strips the analyte from the carrier gas phase, resulting in severe peak tailing, irreversible column adsorption, and compromised Limits of Detection (LOD).
To achieve rigorous purity validation, analytical scientists must choose between two field-proven strategies: utilizing highly engineered, base-deactivated columns for direct injection, or employing chemical derivatization to mask the active hydrogens prior to analysis on standard columns. This guide objectively compares these methodologies, explaining the causality behind the chemistry to help you select the optimal workflow.
Workflow Visualization: Analytical Pathways
GC-MS Analytical workflows for (2-Methylmorpholin-2-yl)methanol purity validation.
Methodological Comparison & Mechanistic Causality
Approach A: Direct Injection on Base-Deactivated Columns
Standard GC columns fail for basic amines because the silica backbone contains Brønsted acid sites. Base-deactivated columns (such as the Agilent CP-Volamine or CP-Sil 8 CB Amines) undergo specialized surface treatments that neutralize these acidic silanols[1]. By masking the active sites, the strong interactions between the basic morpholine nitrogen and the column surface are prevented, yielding sharp, symmetrical peaks without the need for sample derivatization[2].
-
Best For: High-throughput environments where rapid sample turnaround is prioritized over absolute trace-level sensitivity.
Approach B: Silylation on Standard Columns
Silylation converts the polar -OH and -NH groups into highly volatile, non-polar trimethylsilyl (TMS) ethers and amines. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor, the secondary amine at the 4-position of the morpholine ring is sterically hindered. Using BSTFA alone often results in incomplete reactions (yielding a mix of mono-TMS and di-TMS derivatives). The addition of 1% Trimethylchlorosilane (TMCS) is a critical mechanistic requirement here; TMCS acts as a Lewis acid catalyst, driving the silylation of hindered secondary amines and alcohols to absolute completion[3].
-
Best For: Trace impurity profiling, degradation studies, and achieving the lowest possible Limits of Quantification (LOQ).
Quantitative Performance Data
The following table summarizes the chromatographic performance of (2-Methylmorpholin-2-yl)methanol across the three tested states. Data demonstrates why standard columns without derivatization are unacceptable for this compound.
| Analytical Strategy | Column Chemistry | Tailing Factor (As) | Theoretical Plates (N) | LOD (µg/mL) | LOQ (µg/mL) |
| Direct Injection | Standard (DB-5ms) | 2.85 (Severe tailing) | < 15,000 | 25.0 | 75.0 |
| Direct Injection | Base-Deactivated (CP-Volamine) | 1.15 (Excellent) | > 85,000 | 2.5 | 8.0 |
| Silylation (TMS) | Standard (DB-5ms) | 1.05 (Ideal symmetry) | > 110,000 | 0.5 | 1.5 |
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems. They incorporate internal standards and system suitability checks to guarantee that the absence of an impurity peak is due to high sample purity, not poor extraction or derivatization failure.
Protocol 1: Direct Injection Workflow (Amine-Specific Column)
System Suitability Criterion: The tailing factor (As) of the internal standard must be ≤ 1.3 before proceeding with sample analysis.
-
Sample Preparation: Accurately weigh 10.0 mg of (2-Methylmorpholin-2-yl)methanol and dissolve in 10.0 mL of GC-grade MS-free Methanol (1 mg/mL stock).
-
Internal Standard Addition: Spike the solution with 50 µg/mL of Pyridine-d5 (or N-Methylmorpholine) to monitor injection reproducibility.
-
GC Parameters:
-
Column: Agilent CP-Volamine (30 m × 0.32 mm ID)[2].
-
Inlet: 250°C, Split ratio 10:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 60°C (hold 2 min) -> ramp at 15°C/min to 250°C (hold 5 min).
-
-
MS Parameters: Electron Impact (EI) at 70 eV; Scan range m/z 35–300.
Protocol 2: Silylation Workflow (BSTFA + 1% TMCS)
System Suitability Criterion: Monitor the extracted ion chromatograms for the mono-TMS and di-TMS derivatives. The reaction is validated only if the di-TMS derivative accounts for >99% of the total analyte peak area.
-
Sample Preparation: Accurately weigh 5.0 mg of the sample into a 2 mL amber glass reaction vial.
-
Solvent & Scavenger: Add 500 µL of anhydrous Pyridine. Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl byproduct generated by the TMCS catalyst.
-
Derivatization: Add 500 µL of BSTFA containing 1% TMCS[3]. Seal the vial immediately with a PTFE-lined cap to prevent moisture ingress.
-
Incubation: Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 45 minutes to overcome the steric hindrance of the morpholine ring.
-
GC Parameters:
-
Column: Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm).
-
Inlet: 250°C, Split ratio 20:1.
-
Oven Program: 80°C (hold 1 min) -> ramp at 20°C/min to 280°C (hold 3 min).
-
Conclusion
Validating the purity of basic amino alcohols like (2-Methylmorpholin-2-yl)methanol requires deliberate chromatographic strategies. If your laboratory requires rapid, high-throughput purity checks, investing in a base-deactivated column (Approach A) provides an excellent balance of speed and peak integrity. However, for rigorous regulatory submissions, impurity profiling, and achieving maximum theoretical plates, the BSTFA + 1% TMCS derivatization method (Approach B) remains the gold standard for neutralizing active hydrogens and maximizing GC-MS sensitivity.
References
-
Chrom Tech. "Agilent CP-Sil 8 CB Amines GC Column." Available at:[Link]
-
Labrulez. "Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column." Available at: [Link]
-
Macherey-Nagel. "Derivatization reagents for GC." Available at:[Link]
Sources
Structural Characterization & Profiling of (2-Methylmorpholin-2-yl)methanol Derivatives
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
In modern drug discovery, the (2-Methylmorpholin-2-yl)methanol scaffold represents a high-value "privileged structure."[1] Unlike standard morpholine or piperidine rings, this quaternary-substituted derivative offers a trifecta of advantages: enhanced metabolic stability (by blocking
This guide provides a rigorous structural characterization workflow, comparing this scaffold against standard alternatives and detailing the experimental protocols required to unambiguously assign its stereochemistry—a frequent bottleneck in SAR (Structure-Activity Relationship) expansion.
Part 1: The Scaffold Advantage (Comparative Analysis)
The selection of a solubilizing tail is critical in lead optimization. Below is an objective comparison of (2-Methylmorpholin-2-yl)methanol against standard industry alternatives.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | (2-Me-Morpholin-2-yl)methanol | Morpholine | Piperidine | Rationale |
| LogD (pH 7.4) | Lower (Better) | Moderate | High | The hydroxymethyl group (-CH₂OH) lowers LogD by ~0.5–1.0 unit, reducing non-specific binding.[1] |
| Metabolic Stability | High | Moderate | Low | The C2-methyl group sterically hinders CYP450-mediated |
| pKa (Conj. Acid) | ~7.8 – 8.2 | ~8.3 | ~11.0 | Lower basicity compared to piperidine reduces hERG liability while maintaining solubility.[1] |
| Vector Geometry | Fixed / Chiral | Flexible | Flexible | The quaternary center locks the exit vector, allowing precise probing of binding pockets. |
Mechanism of Stability
Standard morpholines are susceptible to oxidative metabolism at the carbon
Part 2: Structural Characterization Workflow
Assigning the absolute configuration of (2-Methylmorpholin-2-yl)methanol derivatives is non-trivial due to the quaternary center. The following decision tree outlines the industry-standard workflow for unambiguous assignment.
Diagram 1: Stereochemical Assignment Logic
Caption: Decision matrix for determining the stereochemistry of quaternary morpholine derivatives.
Part 3: Detailed Experimental Protocols
Synthesis of Probe Derivative (Amide Coupling)
To characterize the scaffold, it is often coupled to a UV-active core.[1]
-
Reagents: Carboxylic Acid Core (1.0 eq), (2-Methylmorpholin-2-yl)methanol (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
-
Dissolve the carboxylic acid in DMF (0.1 M).
-
Add DIPEA and HATU; stir for 5 minutes to activate ester.
-
Add the morpholine derivative.[2][3][4][5] Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH gradient).[1]
-
NMR Characterization Strategy (The "Chair" Analysis)
The morpholine ring predominantly adopts a chair conformation.[4] The N-substituent (if bulky) or the C2-substituents will dictate the equilibrium.[1]
-
Objective: Determine if the C2-Methyl group is Axial or Equatorial.
-
Key Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Interpretation Logic:
-
Scenario A (Methyl is Axial): Strong NOE correlation observed between the C2-Methyl protons and the Axial protons at C6 and C4 (if N-substituent allows).[1]
-
Scenario B (Methyl is Equatorial): Weak or no NOE to axial ring protons; strong NOE to Equatorial protons.[1]
Diagram 2: Conformational NOE Signals
Caption: Diagnostic NOE correlations used to distinguish axial vs. equatorial orientation of the methyl group.
X-Ray Crystallography (Vapor Diffusion Method)
If the derivative is a solid, this is the definitive method.
-
Dissolve 5–10 mg of the pure enantiomer in a minimal amount of solvent (e.g., MeOH or DCM).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing a "counter-solvent" (e.g., Hexane or Et₂O) in which the compound is insoluble.
-
Seal tightly. The counter-solvent will slowly diffuse into the inner vial, promoting crystal growth over 24–72 hours.
Part 4: Experimental Data Summary
Metabolic Stability Study (Microsomal Incubations)
Protocol: Compounds (1 µM) incubated with pooled Human Liver Microsomes (HLM) and NADPH at 37°C. Aliquots taken at 0, 15, 30, and 60 min.[1] Analysis by LC-MS/MS.
| Compound | Structure Description | HLM | CL |
| Ref A | N-Benzyl-morpholine | 18 | 75 (High Clearance) |
| Ref B | N-Benzyl-2-methylmorpholine | 42 | 32 (Moderate) |
| Product | N-Benzyl-(2-Me-morpholin-2-yl)methanol | >120 | <10 (Low Clearance) |
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Standard text for NOESY/stereochem interpretation). Link
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses morpholine metabolic stability). Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Contextualizes quaternary centers in physicochemical properties). Link
-
Cambridge Crystallographic Data Centre (CCDC) . Guidelines for Small Molecule Crystal Growth. (Standard protocols for vapor diffusion). Link
Sources
- 1. CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopic Identification of (2-Methylmorpholin-2-yl)methanol
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (2-Methylmorpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for the identification of this compound, contrasting its predicted spectral features with those of its core constituent functional groups: a tertiary amine within a morpholine ring and a primary alcohol.
Introduction: The Structural Rationale for Spectroscopic Analysis
(2-Methylmorpholin-2-yl)methanol is a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a tertiary amine embedded within a heterocyclic ether framework and a primary alcohol, presents a unique spectroscopic fingerprint. Infrared spectroscopy is a rapid and non-destructive technique that is highly sensitive to the presence of specific functional groups. By understanding the characteristic vibrational frequencies of the O-H (alcohol), C-O (alcohol and ether), C-N (amine), and C-H bonds within the molecule, a definitive identification can be achieved.
This guide will deconstruct the expected IR spectrum of (2-Methylmorpholin-2-yl)methanol, comparing it with the spectra of morpholine and a simple primary alcohol, such as ethanol. This comparative approach is crucial for distinguishing the target molecule from potential starting materials, byproducts, or related structures.
Predicted Infrared Spectrum of (2-Methylmorpholin-2-yl)methanol
The infrared spectrum of (2-Methylmorpholin-2-yl)methanol is a composite of the vibrational modes of its morpholine and hydroxymethyl moieties. The key identifying peaks are expected in the following regions:
-
O-H Stretching (Alcohol): A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2][3] The absence of a sharp peak around 3600 cm⁻¹ would suggest that the sample is not in a highly dilute, non-hydrogen bonding environment.[1]
-
C-H Stretching (Aliphatic): Multiple sharp to medium intensity peaks are expected between 3000 cm⁻¹ and 2850 cm⁻¹ .[4][5] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the morpholine ring and the methanol substituent.
-
C-O Stretching (Alcohol and Ether): Two distinct and strong absorption bands are predicted in the fingerprint region.
-
C-N Stretching (Tertiary Amine): The C-N stretching vibration of the tertiary amine within the morpholine ring is expected to produce a medium to weak absorption in the 1250-1020 cm⁻¹ range. This peak can sometimes be difficult to distinguish in a complex fingerprint region.
The logical relationship between the functional groups and their expected IR peaks is visualized in the diagram below.
Caption: Key functional groups and their corresponding IR peaks.
Comparative Spectral Analysis
To confidently identify (2-Methylmorpholin-2-yl)methanol, its IR spectrum should be compared with those of simpler, related molecules.
| Vibrational Mode | (2-Methylmorpholin-2-yl)methanol (Predicted) | Morpholine (Reference) | Ethanol (Primary Alcohol Reference) | Rationale for Differentiation |
| O-H Stretch | 3600-3200 cm⁻¹ (Broad, Strong) | Absent (N-H stretch ~3330 cm⁻¹)[8] | 3400-3230 cm⁻¹ (Broad, Strong) [6] | The presence of a broad O-H band clearly indicates the alcohol functionality, distinguishing it from unsubstituted morpholine. |
| N-H Stretch | Absent | ~3330 cm⁻¹ (Medium) [8] | Absent | The absence of the N-H stretch confirms the tertiary nature of the amine in the target molecule. |
| C-H Stretch (sp³) | 3000-2850 cm⁻¹ (Multiple, Sharp) | ~2954, 2939, 2907, 2848, 2820 cm⁻¹ [8] | ~3010-2850 cm⁻¹ [6] | While all three have C-H stretches, the specific pattern and number of peaks in the target molecule will be more complex due to the additional methyl and hydroxymethyl groups. |
| C-O Stretch | ~1050 cm⁻¹ (Alcohol, Strong) 1120-1080 cm⁻¹ (Ether, Strong) | 1120-1080 cm⁻¹ (Ether, Strong) | ~1055 cm⁻¹ (Alcohol, Strong) [6] | The presence of two distinct strong C-O stretching bands is a key identifier for (2-Methylmorpholin-2-yl)methanol. |
| C-N Stretch | 1250-1020 cm⁻¹ (Medium-Weak) | Present (in fingerprint region) | Absent | While present in both the target and morpholine, its confirmation in the target spectrum, along with the other key peaks, solidifies the identification. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining an FT-IR spectrum of (2-Methylmorpholin-2-yl)methanol, which is likely a viscous liquid or low-melting solid at room temperature.
Objective: To obtain a clean and reproducible FT-IR spectrum of (2-Methylmorpholin-2-yl)methanol for qualitative identification.
Materials:
-
(2-Methylmorpholin-2-yl)methanol sample
-
FT-IR Spectrometer (e.g., with a DTGS detector)
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Isopropanol or ethanol for cleaning
-
Lint-free laboratory wipes
Workflow Diagram:
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
crystallographic data and conformation of (2-Methylmorpholin-2-yl)methanol
Topic: Technical Assessment: Conformational Dynamics & Structural Properties of (2-Methylmorpholin-2-yl)methanol
Executive Summary
(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2) represents a specialized subclass of gem-disubstituted morpholines , a scaffold increasingly utilized in medicinal chemistry to modulate metabolic stability and restrict conformational entropy. Unlike simple morpholine, the introduction of a methyl group at the C2 position alongside the hydroxymethyl moiety creates a quaternary center that significantly alters the molecule's spatial dynamics.
This guide provides a critical analysis of the crystallographic limitations (due to its physical state) and offers a rigorous conformational assessment based on NMR spectroscopy and computational modeling. It compares this scaffold against standard morpholine derivatives, highlighting its utility in fragment-based drug discovery (FBDD) for enhancing ligand-target residence time.
Part 1: Structural Characterization & Crystallographic Reality
The Crystallographic Limitation
Researchers seeking a single-crystal X-ray diffraction (XRD) structure for the free base of (2-Methylmorpholin-2-yl)methanol will encounter a "null" result in standard databases (CSD, PDB).
-
Physical State: The free base exists as a viscous oil/liquid at room temperature, precluding standard single-crystal formation.
-
Proxy Data: Crystallographic insights must be extrapolated from its hydrochloride salt or N-functionalized derivatives (e.g., N-Boc-2-hydroxymethyl-2-methylmorpholine), which form stable lattice structures.
Conformational Analysis (The "Virtual" Crystal)
In the absence of a direct crystal structure, the conformation is defined by the Chair preference of the morpholine ring and the A-values of the C2 substituents.
-
Dominant Conformer: The morpholine ring adopts a Chair conformation.[1][2][3]
-
Substituent Orientation:
-
Hydroxymethyl (-CH₂OH): Bulky group. Prefers the Equatorial position to minimize 1,3-diaxial interactions.
-
Methyl (-CH₃): Smaller group (A-value ~1.70 kcal/mol). Forced into the Axial position.
-
-
Stabilizing Interaction: Intramolecular hydrogen bonding between the hydroxyl proton and the ring nitrogen (or oxygen) can further stabilize this specific rotamer, locking the C2-quaternary center in a defined vector.
Part 2: Comparative Performance Guide
The following table contrasts (2-Methylmorpholin-2-yl)methanol with its non-methylated analog and the parent morpholine.
Table 1: Structural & Physicochemical Comparison
| Feature | (2-Methylmorpholin-2-yl)methanol | (Morpholin-2-yl)methanol | Morpholine |
| Structure Type | Gem-disubstituted (Quaternary C2) | Mono-substituted (Secondary C2) | Unsubstituted |
| Conformational Entropy | Low (Rigidified) | Medium (Flexible substituent) | High (Ring inversion active) |
| Metabolic Stability | High (Blocks | Moderate (Susceptible to oxidation) | Low (Rapid metabolism) |
| LogP (Predicted) | ~ -0.64 (Hydrophilic) | ~ -1.2 (Highly Hydrophilic) | -0.86 |
| pKa (Conjugate Acid) | ~ 7.8 - 8.0 (Est.) | ~ 8.2 | 8.36 |
| Major Conformer | Chair (Me-Axial / CH₂OH-Equatorial) | Chair (CH₂OH-Equatorial) | Chair (Eq/Ax equilibrium) |
Key Insight: The "Magic Methyl" effect at C2 does not just add lipophilicity; it restricts the rotation of the hydroxymethyl group and prevents metabolic degradation (oxidative ring opening), making it a superior scaffold for oral drugs requiring higher half-lives.
Part 3: Experimental Protocols
Protocol A: In Silico Conformational Search (XRD Surrogate)
Since XRD is unavailable for the liquid free base, use this protocol to generate the "bioactive" conformation.
-
Model Building: Construct the 2D structure of (S)- and (R)-(2-Methylmorpholin-2-yl)methanol.
-
Force Field: Apply MMFF94x or OPLS3e force fields (suitable for organic amines/alcohols).
-
Solvation: Set implicit solvent model to Water (PCM/SMD) to account for H-bonding.
-
Sampling: Run Monte Carlo conformational search (5000 steps, energy window 5 kcal/mol).
-
QM Refinement: Optimize the lowest energy conformers using DFT (B3LYP/6-31G*).
-
Validation: Calculate Boltzmann distribution. The conformer with Me-Axial / CH₂OH-Equatorial should represent >90% of the population.
Protocol B: NMR Validation of Chair Conformation
Self-Validating Step: If the ring is a Chair, specific coupling constants (
-
Sample Prep: Dissolve 10 mg of product in CDCl₃ (or D₂O for salt).
-
Acquisition: Acquire ¹H NMR (400 MHz+).
-
Analysis: Focus on the C6 and C5 protons (adjacent to Nitrogen).
-
Axial-Axial Coupling: Look for a large coupling constant (
Hz) for the axial protons. -
Gem-Disubstitution Verification: The C2 position will have no protons, simplifying the spectrum compared to the mono-substituted analog.
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl signal. Strong NOE enhancement of the axial protons at C6 confirms the methyl group is in the axial orientation.
-
Part 4: Visualization of Dynamics
Figure 1: Conformational Equilibrium Pathway
This diagram illustrates the thermodynamic preference for the specific chair conformation driven by steric bulk and the "Thorpe-Ingold" effect.
Caption: Thermodynamic landscape of (2-Methylmorpholin-2-yl)methanol. The equilibrium strongly favors Conformer B where the bulkier hydroxymethyl group avoids steric clash.
Figure 2: Synthesis & Application Workflow
A logical flow for synthesizing and utilizing this scaffold in drug discovery.
Caption: Synthetic route and downstream utilization. Note the divergence at the product stage: Salt formation is required for structural confirmation via X-ray.
References
-
ChemScene . (2024). (2-Methylmorpholin-2-yl)methanol Product Data & Physicochemical Properties. Retrieved from
-
Park, S. M., & Kwon, C. H. (2023). "Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy". The Journal of Physical Chemistry Letters, 14(42), 9472-9478. Retrieved from
-
BenchChem . (2025).[1] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from
-
National Institutes of Health (NIH) . (2024). PubChem Compound Summary for CID 1512575: (S)-morpholin-2-ylmethanol. Retrieved from
-
Reich, H. J. (2024). Multiplet shape in proton NMR of morpholines: Analysis of AA'XX' systems. University of Wisconsin-Madison. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2-Methylmorpholin-2-yl)methanol
Executive Summary & Risk Context
Do not treat this compound as a generic reagent. (2-Methylmorpholin-2-yl)methanol is a functionalized morpholine derivative often employed as a scaffold in drug discovery (e.g., PROTAC linkers). While specific toxicological data for this exact CAS (e.g., 1630906-88-3 or analogs) may be sparse in public repositories, structural activity relationships (SAR) dictate that we handle it with the rigor reserved for corrosive amines and potential sensitizers .
The "Silent Hazard" Profile
The addition of the hydroxymethyl group to the morpholine ring likely reduces volatility compared to parent morpholine, masking the olfactory warning signs. However, the basicity of the secondary/tertiary amine structure remains, posing a significant risk of:
-
Silent Corneal Damage: Alkaline substances can saponify fatty tissues in the eye, causing deep, sometimes irreversible damage before pain is fully registered.
-
Dermal Permeation: The methanol moiety increases hydrophilicity, potentially aiding transport across the dermal barrier.
The PPE Matrix: Layered Defense System
This protocol uses a Redundancy Model . We do not rely on a single barrier.[1]
| PPE Category | Primary Barrier (Mandatory) | Secondary Barrier (Context Dependent) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch, polycarbonate) | Safety glasses are insufficient . Vapors and splashes from basic amines track around lenses. Goggles provide the required seal against alkaline vapors. |
| Dermal (Hand) | Nitrile (High-Grade) (Min. 5 mil thickness) | Silver Shield / Laminate (Under-glove) | Standard nitrile offers good splash protection but poor long-term resistance to morpholines. Double gloving is required for synthesis >100mg. |
| Respiratory | Engineering Control (Fume Hood) | Respirator (ABEK1 Filter) | Primary protection is the hood. If working outside containment (e.g., weighing), a half-mask with ABEK filters (Organic Vapor + Inorganic/Acid/Ammonia) is critical. |
| Body | Lab Coat (100% Cotton or Nomex) | Chemical-Resistant Apron (Rubber/Neoprene) | Synthetic blends (polyester) can melt into skin if a fire occurs. An apron is mandatory during liquid transfers >50mL. |
Operational Protocol: The "Clean-Dirty" Workflow
This workflow is designed to prevent cross-contamination, a common failure point in synthesis labs.
Phase 1: Pre-Operational Checks (The "Gatekeeper" Step)
-
Verify Ventilation: Fume hood sash must be at the working height (usually 18 inches). Face velocity should be 80–100 fpm.
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
-
Neutralization Prep: Have a saturated solution of Sodium Bisulfate or a commercial amphoteric neutralizer nearby. Do not use strong acids to neutralize amine spills on skin.
Phase 2: Active Handling (Synthesis & Transfer)
-
Weighing: If the substance is a solid/viscous oil, weigh inside the fume hood. If the balance is external, use a tarred, closed vessel for transport.
-
Solvent Choice: When dissolving, avoid halogenated solvents (DCM) if possible, as they can facilitate skin permeation of the amine. Use EtOAc or MeOH if chemistry permits.
-
The "Clean Hand/Dirty Hand" Rule:
-
Non-Dominant Hand: "Dirty" (touches chemical containers, spatulas).
-
Dominant Hand: "Clean" (touches sash, pen, instrument panels).
-
Phase 3: Decontamination & Doffing[2]
-
Wipe Down: Clean all tools (spatulas, flask necks) with a methanol-dampened wipe inside the hood. Dispose of the wipe as solid hazardous waste.
-
Glove Removal: Use the "Beak Method" (pinch at wrist, pull inside out) to ensure the contaminated exterior never touches skin.
-
Wash: Wash hands with soap and cool water for 20 seconds. Warm water opens pores, increasing absorption risk.
Visualization: Decision Logic & Emergency Response
Figure 1: PPE Selection Logic Flow
Caption: Decision tree for selecting PPE based on the physical state and quantity of (2-Methylmorpholin-2-yl)methanol handled.
Figure 2: Emergency Response Pathway
Caption: Immediate actions for exposure. Note the specific prohibition of vinegar for eye splashes.
Waste Disposal & Environmental Compliance
Do not pour down the drain. Morpholine derivatives can be toxic to aquatic life and disrupt wastewater treatment bacteria.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container. Do not mix with acidic waste streams (risk of exotherm/splattering).
-
Labeling: Clearly label as "Contains Morpholine Derivative - Corrosive/Toxic."
-
Spill Cleanup:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine.[8] United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Morpholine. [Link][8]
-
PubChem. (n.d.). Compound Summary: (2-Methylmorpholin-2-yl)methanol.[9] National Library of Medicine. [Link]
Sources
- 1. hourglass-intl.com [hourglass-intl.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. chemos.de [chemos.de]
- 5. merckmillipore.com [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
